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2,4-Dimethoxy-6-methyl-1,3,5-triazine Documentation Hub

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  • Product: 2,4-Dimethoxy-6-methyl-1,3,5-triazine
  • CAS: 4000-78-6

Core Science & Biosynthesis

Foundational

2,4-Dimethoxy-6-methyl-1,3,5-triazine: Structural Dynamics, Synthesis, and Energetic Derivatization

Executive Summary 2,4-Dimethoxy-6-methyl-1,3,5-triazine (CAS: 4000-78-6) is a highly versatile heterocyclic scaffold that serves as a critical intermediate in both advanced organic synthesis and the development of insens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethoxy-6-methyl-1,3,5-triazine (CAS: 4000-78-6) is a highly versatile heterocyclic scaffold that serves as a critical intermediate in both advanced organic synthesis and the development of insensitive high explosives (IHEs). Characterized by a planar, electron-deficient aromatic core, this compound exhibits unique "push-pull" electronic dynamics. The electron-donating methoxy groups stabilize the triazine ring via resonance, while the electron-withdrawing nature of the heterocycle highly activates the C6-methyl group. This whitepaper provides an in-depth analysis of its structural features, validated synthetic protocols, and its pivotal role as a precursor to energetic materials such as FOX-7 (1,1-diamino-2,2-dinitroethene).

Structural and Electronic Profiling

The 1,3,5-triazine core consists of an alternating arrangement of three carbon and three nitrogen atoms. Because nitrogen is significantly more electronegative than carbon, the ring is inherently electron-deficient, making the carbon centers highly susceptible to nucleophilic attack .

However, the structural identity of 2,4-dimethoxy-6-methyl-1,3,5-triazine introduces a localized electronic dichotomy:

  • Resonance Stabilization (C2/C4): The two methoxy groups at positions 2 and 4 donate electron density back into the π-system via oxygen lone pairs. This mitigates the electrophilicity of the C2 and C4 positions, rendering the molecule generally stable under standard conditions.

  • Hyperconjugative Activation (C6): The methyl group at position 6 lacks resonance-donating capability. Instead, the strong electron-withdrawing pull of the triazine ring increases the acidity of the methyl protons. This specific hyperconjugative activation is the causal driver for the compound's defining reactivity: the facile, exhaustive nitration of the methyl group to form polynitromethyl derivatives .

Quantitative Physicochemical Data

To establish a baseline for analytical characterization, the core physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of 2,4-Dimethoxy-6-methyl-1,3,5-triazine

ParameterValue / Description
IUPAC Name 2,4-Dimethoxy-6-methyl-1,3,5-triazine
CAS Registry Number 4000-78-6
Molecular Formula C₆H₉N₃O₂
Molecular Weight 155.15 g/mol
Aromaticity Planar, 6π-electron system (Hückel compliant)
Key NMR Signatures (¹H) ~4.0 ppm (singlet, 6H, -OCH₃); ~2.5 ppm (singlet, 3H, -CH₃)

De Novo Synthesis Workflow

The synthesis of 2,4-dimethoxy-6-methyl-1,3,5-triazine relies on the principle of temperature-dependent sequential substitution . Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is used as the starting material. Because each substitution of an electron-withdrawing chlorine atom with an electron-donating group (like methoxy) decreases the reactivity of the remaining chlorine atoms, the reaction temperature must be strictly controlled to prevent over- or under-substitution.

Protocol 1: Step-by-Step Synthesis & Self-Validation

Phase 1: Dimethoxylation to CDMT

  • Preparation: Dissolve 1.0 equivalent of cyanuric chloride in anhydrous N,N-dimethylformamide (DMF) and cool the reactor to 0°C under an inert argon atmosphere.

  • Nucleophilic Attack: Slowly add 2.0 equivalents of solid sodium methoxide (NaOMe) portion-wise. Causality: The first chlorine atom is displaced rapidly at 0°C. The second chlorine requires slightly more thermal energy but will substitute at 0–5°C over 2 hours. The third chlorine requires temperatures >60°C to be displaced by a methoxy group. By strictly maintaining the temperature below 5°C, the reaction is thermodynamically locked at the disubstituted stage.

  • Isolation: Quench the reaction with ice water, extract with ethyl acetate, and dry over anhydrous MgSO₄ to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

  • Self-Validation: Perform Thin-Layer Chromatography (TLC). The complete disappearance of the cyanuric chloride spot and the absence of the highly polar trimethoxy-triazine byproduct confirm successful synthesis.

Phase 2: Methylation

  • Cross-Coupling: Dissolve CDMT in anhydrous tetrahydrofuran (THF). Introduce a suitable methylating agent (e.g., methylmagnesium bromide in the presence of a Pd or Ni catalyst) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The remaining chlorine atom is displaced by the methyl nucleophile.

  • Self-Validation: Analyze the crude product via ¹³C NMR. The spectrum must show exactly three distinct aromatic carbon signals (C2/C4 are equivalent due to molecular symmetry, while C6 is distinct), confirming the structural integrity of the target compound.

G A Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) B Nucleophilic Substitution + 2 eq NaOMe / DMF (0-5°C) A->B C CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) B->C D Methylation + Methylating Agent (e.g., MeMgBr/Cat.) C->D E 2,4-Dimethoxy-6-methyl-1,3,5-triazine (Target Compound) D->E

Synthesis workflow of 2,4-Dimethoxy-6-methyl-1,3,5-triazine via sequential substitution.

Derivatization: The Energetic Nitration Pathway

The most critical industrial and academic application of 2,4-dimethoxy-6-methyl-1,3,5-triazine is its use as a precursor for polynitromethyl derivatives, which are subsequently hydrolyzed to yield insensitive high explosives like FOX-7 . Research by Bellamy et al. demonstrated that the nitration trajectory is highly sensitive to the nitrating medium .

Protocol 2: Divergent Nitration Workflows

Pathway A: Mixed Acid Nitration (Targeting Energetic Precursors)

  • Causality: A mixture of concentrated HNO₃ and H₂SO₄ generates a high concentration of the highly electrophilic nitronium ion (NO₂⁺). The strong acidic environment prevents the formation of nitrile oxide intermediates, driving the exhaustive nitration of the activated C6-methyl group.

  • Reaction: Dissolve 2,4-dimethoxy-6-methyl-1,3,5-triazine in concentrated H₂SO₄ at 0°C. Slowly add fuming HNO₃ dropwise.

  • Incubation: Stir the mixture at room temperature for 46 to 166 hours (yields increase over time, up to 84%).

  • Isolation: Pour over crushed ice to precipitate 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine .

  • Self-Validation: ¹H NMR of the product must show the complete disappearance of the methyl singlet at ~2.5 ppm. The retention of the methoxy singlet at ~4.0 ppm confirms that the triazine core and ether linkages survived the harsh oxidative conditions.

Pathway B: Mild Nitration (Targeting Furazan N-oxides)

  • Causality: Using HNO₃ alone at 20°C results in partial nitration followed by the loss of water. This forms a transient nitrile oxide intermediate, which rapidly dimerizes to minimize its high energy state.

  • Reaction: Treat the starting material with 100% HNO₃ at 20°C.

  • Outcome: The reaction yields 3,4-bis(3',5'-dimethoxy-1,3,5-triazinyl)-1,2,5-oxadiazole 2-oxide (a furazan N-oxide derivative) rather than the trinitromethyl compound.

G A 2,4-Dimethoxy-6-methyl-1,3,5-triazine B Mixed Acid Nitration (HNO3 / H2SO4) A->B C Mild Nitration (HNO3 at 20°C) A->C D 2,4-Dimethoxy-6-trinitromethyl-1,3,5-triazine (Energetic Precursor) B->D E Nitrile Oxide Intermediate C->E F Furazan N-oxide Derivative (Dimerization Product) E->F

Divergent nitration pathways of the C6-methyl group based on the nitrating medium.

Conclusion

2,4-Dimethoxy-6-methyl-1,3,5-triazine is a masterclass in heterocyclic electronic design. By leveraging the push-pull dynamics of the triazine core, chemists can execute highly selective nucleophilic substitutions during its synthesis, and subsequently exploit the hyperconjugative acidity of its methyl group for advanced derivatization. Whether utilized in the synthesis of complex pharmaceuticals or as a critical stepping stone toward insensitive energetic materials like FOX-7, its predictable and validated reactivity makes it an indispensable tool in modern chemical development.

References

  • Alzchem Group. "2,4-Dimethoxy-6-methyl-1,3,5-triazine Product Details." Alzchem. Available at: [Link]

  • Bellamy, A. J., Latypov, N. V., & Goede, P. (2003). "Nitration of the 6-methyl-1,3,5-triazine derivatives, 6-methyl-1,3,5-triazine-2,4(1H, 3H)-dione and 2,4-dimethoxy-6-methyl-1,3,5-triazine." Journal of Chemical Research, 2003(9), 529-530. Available at:[Link]

  • Cambridge Core. (2017). "The mechanical properties of as-grown noncubic organic molecular crystals assessed by nanoindentation." Journal of Materials Research. Available at:[Link]

Exploratory

Synthesis and Mechanistic Evaluation of 2,4-Dimethoxy-6-methyl-1,3,5-triazine from Cyanuric Chloride

Executive Summary The synthesis of asymmetrically substituted 1,3,5-triazines is a cornerstone of modern heterocyclic chemistry, providing critical scaffolds for drug discovery, energetic materials, and advanced polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of asymmetrically substituted 1,3,5-triazines is a cornerstone of modern heterocyclic chemistry, providing critical scaffolds for drug discovery, energetic materials, and advanced polymer science. 2,4-Dimethoxy-6-methyl-1,3,5-triazine (CAS: 4000-78-6) is a highly valued intermediate characterized by its unique electronic properties and stable triazine core.

This technical whitepaper outlines a highly optimized, two-stage synthetic pathway starting from the readily available precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). By exploiting the temperature-dependent chemoselectivity of the triazine ring, this guide provides a scalable, self-validating methodology for researchers and process chemists.

Mechanistic Causality: The SN​Ar Reactivity Gradient

The fundamental logic driving this synthetic route is the stepwise nucleophilic aromatic substitution ( SN​Ar ) of cyanuric chloride. Cyanuric chloride is highly electrophilic due to the combined electron-withdrawing effects (-I effect) of three electronegative nitrogen atoms and three chlorine atoms[1].

However, the substitution of each chlorine atom with a methoxy group (-OCH₃) fundamentally alters the electronic landscape of the ring. Methoxy groups are strong resonance electron donors (+M effect). As each methoxy group is added, it donates electron density into the triazine π -system, significantly raising the activation energy required for subsequent nucleophilic attacks[2].

This creates a predictable reactivity gradient that dictates our experimental choices:

  • First Substitution (0–5 °C): The highly electrophilic cyanuric chloride reacts rapidly with sodium methoxide. Low temperatures are mandatory to prevent over-substitution.

  • Second Substitution (20–25 °C): The mono-methoxy intermediate is less reactive. Room temperature provides sufficient thermal energy to drive the formation of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) without displacing the final chlorine[3].

  • Third Substitution (Reflux, 65 °C): The CDMT ring is highly deactivated. Weak nucleophiles cannot displace the final chlorine. Therefore, a highly reactive organometallic reagent—such as methylmagnesium bromide (Grignard)—combined with elevated thermal energy is required to force the C-C bond formation[4].

Quantitative Data & Reaction Parameters

To facilitate process scaling and analytical tracking, the thermodynamic parameters and expected analytical metrics are summarized below.

Table 1: Stepwise Reactivity Profile of Cyanuric Chloride

Substitution StepLeaving GroupIncoming NucleophileOptimal TemperatureRelative Ring Electrophilicity
FirstChlorideMethoxide (-OCH₃)0 °C to 5 °CVery High
SecondChlorideMethoxide (-OCH₃)20 °C to 25 °CModerate
ThirdChlorideMethyl Carbanion (-CH₃)65 °C (THF Reflux)Low (Deactivated)

Table 2: Experimental Yields, Molecular Weights, and Purity Metrics

Compound / IntermediateMolecular WeightExpected YieldTarget Purity (GC-MS)Primary m/z Peak
Cyanuric Chloride (Starting Material)184.4 g/mol N/A> 99.0%184
Mono-methoxy Intermediate180.0 g/mol TransientN/A179
CDMT (Stage 1 Product)175.6 g/mol 85 - 91%> 99.0%175
2,4-Dimethoxy-6-methyl-1,3,5-triazine155.15 g/mol 70 - 75%> 98.5%155

Experimental Workflows: A Self-Validating System

The following protocols are designed as self-validating systems. By incorporating in-process controls (IPC), the chemist can definitively prove the success of each mechanistic step before proceeding, eliminating downstream compounding errors.

Stage 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

This stage utilizes a controlled methoxylation[3] to yield the critical intermediate, CDMT.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 18.4 g (0.1 mol) of cyanuric chloride in 150 mL of anhydrous N,N-dimethylformamide (DMF) and 20 mL of methanol.

  • First Substitution: Cool the reactor to 0–5 °C using an ice-water bath. Slowly add 5.4 g (0.1 mol) of solid sodium methoxide (NaOMe) in small portions over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for 1 hour.

    • Validation Checkpoint 1: Analyze a 0.1 mL aliquot via GC-MS. The complete disappearance of the m/z 184 peak and the dominance of the m/z 179 peak validates the completion of the mono-substitution.

  • Second Substitution: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Add a second equivalent of NaOMe (5.4 g, 0.1 mol) portion-wise. Stir the mixture for an additional 2 to 3 hours.

    • Validation Checkpoint 2: Conduct TLC (Hexane:EtOAc 4:1) and GC-MS. The target CDMT spot will appear at Rf​≈0.5 . GC-MS must show a dominant peak at m/z 175. If m/z 171 (trimethoxy-triazine) is detected, the reaction has over-proceeded due to poor temperature control.

  • Workup & Purification: Quench the reaction by pouring the mixture into 500 mL of ice-cold distilled water. Filter the resulting white precipitate. Wash the solid phase with water and dry under a vacuum. Recrystallize the crude solid from to achieve >99% purity.

Stage 2: Methylation of CDMT to 2,4-Dimethoxy-6-methyl-1,3,5-triazine

Because the triazine ring is now deactivated by two methoxy groups, a Grignard reagent is employed to force the final substitution[4].

Step-by-Step Methodology:

  • Preparation: In a strictly anhydrous, argon-purged 250 mL flask, dissolve 8.78 g (0.05 mol) of purified CDMT in 100 mL of anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C. Using a syringe pump, add 20 mL of a 3.0 M solution of methylmagnesium bromide ( CH3​MgBr ) in diethyl ether (0.06 mol, 1.2 eq) dropwise over 45 minutes. The oxophilic magnesium coordinates with the methoxy oxygens, directing the methyl carbanion to the C2 position.

  • Thermal Activation: Once the addition is complete, replace the ice bath with a heating mantle. Reflux the reaction mixture at 65 °C for 4 hours to overcome the high activation energy barrier of the deactivated ring.

    • Validation Checkpoint 3: Quench a 0.1 mL aliquot with saturated NH4​Cl , extract with EtOAc, and analyze via GC-MS. The disappearance of the CDMT peak (m/z 175) and the emergence of the target compound peak at m/z 155 confirms successful methylation.

  • Workup & Purification: Cool the reaction to 0 °C and carefully quench with 50 mL of saturated aqueous ammonium chloride ( NH4​Cl ) to destroy excess Grignard reagent. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the pure 2,4-dimethoxy-6-methyl-1,3,5-triazine.

Pathway Visualization

The following diagram maps the kinetic pathway and structural evolution of the triazine core throughout the synthesis.

SynthesisPathway CC Cyanuric Chloride (Highly Electrophilic) Mono Mono-methoxy Intermediate CC->Mono NaOMe 0-5 °C CDMT CDMT (Deactivated Ring) Mono->CDMT NaOMe 20-25 °C Target 2,4-Dimethoxy-6-methyl- 1,3,5-triazine CDMT->Target CH3MgBr THF, Reflux

Figure 1: Temperature-dependent sequential nucleophilic substitution of cyanuric chloride.

References

  • Google Patents. "CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine". Google Patents, 2015.
  • Google Patents. "EP1300400A1 - Processes for preparing triazine compounds and quaternary ammonium salts". Google Patents, 2003.
  • ResearchGate. "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis". ResearchGate, 2006. URL:[Link]

Sources

Foundational

The Electron-Deficient Nature of the Triazine Ring: Mechanistic Insights and Applications in Drug Design

Executive Summary The triazine scaffold—comprising the 1,2,3-, 1,2,4-, and 1,3,5-isomers—represents a privileged class of nitrogen-containing heteroaromatics. The defining physicochemical characteristic of the triazine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The triazine scaffold—comprising the 1,2,3-, 1,2,4-, and 1,3,5-isomers—represents a privileged class of nitrogen-containing heteroaromatics. The defining physicochemical characteristic of the triazine ring is its profound π -electron deficiency . The presence of three highly electronegative nitrogen atoms within a six-membered aromatic system aggressively withdraws electron density from the carbon atoms. This phenomenon drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, flipping the traditional reactivity profile of aromatic rings: triazines are highly resistant to electrophilic aromatic substitution (EAS) but exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and inverse electron-demand cycloadditions.

As a Senior Application Scientist, I have structured this guide to bridge the fundamental quantum mechanical properties of triazines with their translational applications in medicinal chemistry, providing actionable, self-validating protocols for drug development professionals.

Chemical Reactivity Dictated by π -Deficiency

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the 1,3,5-triazine ring makes it a premier electrophile. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the quintessential starting material for synthesizing diverse triazine derivatives[1].

The Causality of Temperature Control: The sequential substitution of cyanuric chloride is a textbook example of resonance-driven electronic modulation. The first chlorine atom is displaced rapidly at 0 °C. However, once an electron-donating nucleophile (e.g., a primary amine) is installed, its lone pair donates electron density back into the π -system of the triazine ring via resonance. This partial repopulation of the ring's electron density raises the LUMO energy, significantly reducing the electrophilicity of the remaining carbon centers. Consequently, the second SNAr reaction requires room temperature, and the third demands elevated heating (60–100 °C) to overcome the increased activation energy barrier[1].

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

Because of their depressed LUMO energies, 1,2,4-triazines and 1,2,3-triazines act as highly reactive electron-deficient dienes in IEDDA reactions with electron-rich or strained dienophiles[2].

The Causality of Reaction Kinetics: In standard Diels-Alder reactions, an electron-rich diene reacts with an electron-poor dienophile. In IEDDA, the roles are reversed: the narrow energy gap between the LUMO of the triazine and the HOMO of the dienophile drives the reaction. The cycloaddition is followed by a retro-Diels-Alder step that extrudes nitrogen gas ( N2​ ). This irreversible gas evolution provides a massive thermodynamic driving force. Recent organometallic studies reveal that coordinating a metal center, such as Re(I), to the 1,2,4-triazine ring further lowers the distortion energy and minimizes Pauli repulsion, accelerating the IEDDA reaction rate by up to 55-fold compared to uncoordinated systems[3].

Anion- π and Lone Pair- π Interactions

Beyond covalent reactivity, the electron-deficient face of the 1,3,5-triazine ring enables unique non-covalent interactions. Crystallographic evidence confirms that the π -acidic face of the triazine ring can form strong supramolecular bonds with electron-rich species, such as halides and nitrates[4]. In drug design, these anion- π interactions are strategically leveraged to stabilize drug-target complexes within electron-rich biological binding pockets.

Translational Applications in Medicinal Chemistry

Bioisosterism and Scaffold Hopping

Triazines are extensively utilized as bioisosteres for natural purines and pyrimidines. For instance, the pyrazolo[1,5-a]-1,3,5-triazine scaffold perfectly mimics the biophysicochemical properties and hydrogen-bonding vectors of the purine ring[5].

Pharmacological Advantage: Natural purines are highly susceptible to in vivo degradation by nucleosidases (particularly via oxidation at the C-8 position). By replacing the purine core with an electron-deficient triazine bioisostere, medicinal chemists can completely bypass this metabolic liability while retaining the necessary kinase-binding affinity. This scaffold-hopping strategy has been instrumental in developing potent Cyclin-Dependent Kinase (CDK) inhibitors and targeted therapies for acute myeloid leukemia[6].

Bioisosterism Purine Natural Purine Scaffold Triazine 1,3,5-Triazine Core (Electron-Deficient) Purine->Triazine Bioisosteric Replacement Prop1 Metabolic Stability (Resists Oxidation) Triazine->Prop1 Prop2 Enhanced Solubility (H-bond Acceptors) Triazine->Prop2 Prop3 Kinase Inhibition (Optimal H-bond Angles) Triazine->Prop3

Caption: Pharmacological advantages of triazine bioisosteric replacement.

Quantitative Data Summaries

Table 1: Temperature-Dependent Reactivity Profile of Cyanuric Chloride in SNAr

Substitution StepLeaving GroupNucleophile TypeRequired TemperatureRing Electrophilicity
First ClAmine / Alcohol0 °CExtremely High
Second ClAmine / Alcohol20–25 °C (RT)Moderate
Third ClAmine / Alcohol60–100 °CLow

Table 2: Kinetic Properties of Triazines in IEDDA Reactions

Diene ScaffoldDienophileRelative Reaction RatePrimary Application
1,2,4-TriazineBCN (Strained Alkyne)ModerateBioorthogonal labeling
Re(I)-coordinated 1,2,4-TriazineBCNFast (55x enhancement)Radiopharmaceuticals
1,2,4,5-TetrazineBCNVery FastRapid in vivo imaging

Validated Experimental Protocols

Protocol 1: One-Pot Sequential SNAr of Cyanuric Chloride

This protocol describes the synthesis of a diversely functionalized 1,3,5-triazine via strict thermodynamic control.

Step-by-Step Methodology:

  • Preparation: Dissolve cyanuric chloride (1.0 equiv) in anhydrous acetonitrile (ACN) and cool to 0 °C using an ice bath.

  • First Substitution (0 °C): Slowly add a solution of the first amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.1 equiv) in ACN dropwise over 30 minutes. Stir for 2 hours at 0 °C.

    • Self-Validation Checkpoint: Monitor via LC-MS. The mono-substituted product will display a distinct isotopic pattern indicative of two remaining chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). If over-substitution is observed, the exothermic addition was not properly controlled.

  • Second Substitution (Room Temp): Add the second amine (1.0 equiv) and DIPEA (1.1 equiv). Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Self-Validation Checkpoint: TLC (Hexane/EtOAc) should show complete consumption of the mono-substituted intermediate. LC-MS will show a 3:1 isotopic pattern (one chlorine remaining).

  • Third Substitution (60 °C): Add the third amine (excess, 3.0 equiv) and DIPEA (1.5 equiv). Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography.

SNAr_Workflow Cyanuric Cyanuric Chloride (Highly Electrophilic) Step1 1st Nucleophile 0 °C, 2h Cyanuric->Step1 High Reactivity Mono Mono-substituted Triazine (Reduced Electrophilicity) Step1->Mono Step2 2nd Nucleophile Room Temp, 4h Mono->Step2 Moderate Reactivity Di Di-substituted Triazine (Low Electrophilicity) Step2->Di Step3 3rd Nucleophile 60-80 °C, 12h Di->Step3 Low Reactivity Tri Tri-substituted Triazine (Target Compound) Step3->Tri

Caption: Temperature-controlled sequential SNAr workflow for 1,3,5-triazines.

Protocol 2: IEDDA Cycloaddition of 1,2,4-Triazine

This protocol outlines the bioorthogonal labeling of a 1,2,4-triazine derivative with a strained alkyne.

Step-by-Step Methodology:

  • Preparation: Dissolve the 1,2,4-triazine derivative (1.0 equiv) in a biocompatible solvent mixture (e.g., DMSO/PBS buffer, 1:9 v/v) at 37 °C.

  • Cycloaddition: Add bicyclo[6.1.0]nonyne (BCN) (1.2 equiv) in one portion.

  • Observation of Extrusion: Stir the mixture gently. The reaction initiates immediately, driven by the low LUMO of the triazine.

    • Self-Validation Checkpoint: The visual cessation of microscopic nitrogen gas ( N2​ ) bubbling indicates the completion of the cycloaddition phase.

  • Aromatization: The intermediate dihydropyridine derivative spontaneously oxidizes to the fully aromatic pyridine product in the presence of ambient oxygen.

    • Self-Validation Checkpoint: LC-MS analysis must confirm the loss of 28 Da (corresponding to the extruded N2​ ) from the theoretical mass of the initial [4+2] adduct.

Sources

Exploratory

The Pharmacological Versatility of Substituted 1,3,5-Triazines: A Technical Guide to Design, Synthesis, and Biological Mechanisms

Executive Summary The 1,3,5-triazine (s-triazine) scaffold has established itself as a privileged structure in modern medicinal chemistry. Characterized by a six-membered aromatic ring with three symmetrically positioned...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold has established itself as a privileged structure in modern medicinal chemistry. Characterized by a six-membered aromatic ring with three symmetrically positioned nitrogen atoms, this core offers exceptional modularity for drug design. From FDA-approved oncology drugs like enasidenib to broad-spectrum antimicrobial agents, substituted s-triazines exhibit a vast array of biological activities.

As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between synthetic methodology and biological efficacy. We will explore the structural mechanics of the s-triazine core, analyze its target modulation in cancer and infectious diseases, and provide a field-proven, self-validating protocol for synthesizing these highly functionalized derivatives.

Structural Mechanics and Orthogonal Chemoselectivity

The intrinsic biological value of the 1,3,5-triazine core lies in its unique electronic properties. Unlike benzene, s-triazine is a weak base with significantly lower resonance energy. The three electronegative nitrogen atoms withdraw electron density from the carbon centers, rendering them highly susceptible to nucleophilic aromatic substitution rather than electrophilic attack[1].

The primary synthetic precursor for these derivatives is 2,4,6-trichloro-1,3,5-triazine (Cyanuric chloride, TCT) . TCT allows for the sequential replacement of its three chlorine atoms with various nucleophiles (e.g., amines, alcohols, thiols) through a highly controlled process known as orthogonal chemoselectivity ()[2].

The Causality of Temperature Control

The sequential substitution is strictly temperature-dependent.

  • First Substitution (0–5 °C): The pristine TCT ring is highly electrophilic. The first nucleophilic attack is rapid and exothermic.

  • Second Substitution (20–25 °C): The introduction of the first nucleophile (typically an electron-donating group like an amine) donates electron density via resonance back into the triazine ring. This reduces the electrophilicity of the remaining carbon-chlorine bonds, requiring room temperature activation to proceed.

  • Third Substitution (80–100 °C): With two electron-donating groups attached, the ring is significantly deactivated toward further nucleophilic attack. Displacing the final chlorine atom requires high thermal energy (reflux conditions)[2].

SynthesisWorkflow TCT Cyanuric Chloride (TCT) Step1 0-5 °C Nucleophile 1 TCT->Step1 Mono Mono-substituted s-triazine Step1->Mono Step2 20-25 °C Nucleophile 2 Mono->Step2 Di Di-substituted s-triazine Step2->Di Step3 80-100 °C Nucleophile 3 Di->Step3 Tri Tri-substituted s-triazine Step3->Tri

Fig 1: Temperature-controlled orthogonal chemoselectivity workflow for 1,3,5-triazine synthesis.

Anticancer Efficacy: Kinase Inhibition and Apoptotic Pathways

Substituted s-triazines have demonstrated profound efficacy as targeted anticancer agents. Their structural adaptability allows for the fine-tuning of lipophilicity and hydrogen-bonding, enabling selective binding to the ATP-binding pockets of critical oncogenic kinases ()[3].

Target Modulation
  • EGFR Inhibition: Certain 1,3,5-triazine derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking EGFR, these compounds halt downstream RAS/RAF/MEK and PI3K/AKT signaling cascades, leading to G2/M cell cycle arrest and apoptosis[4].

  • PI3K/mTOR Dual Inhibition: Clinical candidates like gedatolisib and bimiralisib utilize the s-triazine core to simultaneously inhibit Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), overcoming resistance mechanisms common in single-node inhibitors[3].

  • DHFR & TrxR Inhibition: Dihydro-triazine-chalcone hybrids have shown exceptional cytotoxicity by inhibiting dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR), disrupting DNA synthesis and cellular redox balance ()[5].

Quantitative Anticancer Activity Data
Compound Class / DerivativePrimary Target / Cell LineIC50 / GI50 ValueMechanism of Action
Dihydro-triazine-chalcone (12) HCT-116 (Colorectal)0.026 µMDHFR / TrxR dual inhibition
Pyrazolyl-s-triazine (4f) HCT-116 (Colorectal)0.50 µMPI3K/mTOR pathway inhibition
Morpholine-s-triazine (34) MCF-7 (Breast)0.82 µMG2/M cell cycle arrest
Imamine-1,3,5-triazine (4f) MDA-MB-231 (Breast)6.25 µMEGFR tyrosine kinase inhibition

(Data synthesized from recent pharmacological evaluations[4],[5])

SignalingPathway Triazine s-Triazine Derivatives EGFR EGFR Triazine->EGFR Inhibits PI3K PI3K Triazine->PI3K Inhibits mTOR mTOR Triazine->mTOR Inhibits Apoptosis Apoptosis Triazine->Apoptosis Induces EGFR->PI3K Activates AKT AKT PI3K->AKT Phosphorylates AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes Proliferation->Apoptosis Blocks

Fig 2: Mechanism of action of s-triazine derivatives targeting EGFR/PI3K/AKT/mTOR signaling.

Antimicrobial and Antiviral Profiles: Overcoming Resistance

Beyond oncology, the s-triazine scaffold is a potent weapon against infectious diseases. Structure-Activity Relationship (SAR) studies reveal that the biological target shifts dramatically based on the nature of the substituents.

  • Antibacterial Activity: Dimeric s-triazine hydrazides and Schiff base derivatives exhibit potent activity against multidrug-resistant (MDR) clinical isolates of Staphylococcus aureus and Escherichia coli. Their efficacy is often comparable to standard drugs like ampicillin[2].

  • Antifungal Activity: The incorporation of cyclic secondary amines, such as piperidine or morpholine, at the 4- or 6-position of the triazine ring significantly enhances antifungal activity against Candida albicans. Furthermore, electron-withdrawing groups (e.g., halogens) on peripheral phenyl rings increase lipophilicity, improving fungal cell wall penetration[2].

  • Antiviral Activity: Derivatives have shown robust antiviral efficacy against Herpes Simplex Virus type 1 (HSV-1) and are currently being explored as PIKfyve inhibitors to block viral entry and replication[6],[4].

Experimental Protocol: Temperature-Controlled Synthesis of 2,4,6-Trisubstituted 1,3,5-Triazines

To ensure reproducibility, the following protocol details the synthesis of a generic 2,4,6-trisubstituted s-triazine using orthogonal chemoselectivity. This methodology is designed as a self-validating system , ensuring that each intermediate is verified before proceeding.

Reagents & Equipment
  • Cyanuric chloride (TCT)

  • Nucleophiles (e.g., primary/secondary amines)

  • Acid scavenger: N,N-Diisopropylethylamine (DIPEA) or Sodium Bicarbonate ( NaHCO3​ )

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetone

  • Ice bath, heating mantle, and Thin Layer Chromatography (TLC) setup.

Step-by-Step Methodology

Step 1: Mono-substitution (0–5 °C)

  • Preparation: Dissolve 1.0 eq of TCT in anhydrous THF. Cool the flask to 0 °C using an ice-water bath.

  • Addition: Slowly add 1.0 eq of Nucleophile 1, followed dropwise by 1.1 eq of DIPEA.

  • Causality: Why DIPEA? The nucleophilic attack generates HCl as a byproduct. If not neutralized, HCl will protonate the remaining amine nucleophile, rendering it inactive and stalling the reaction.

  • Validation: Monitor via TLC (Hexane:EtOAc). The highly non-polar TCT spot will disappear, replaced by a lower Rf spot (mono-substituted product).

Step 2: Di-substitution (Room Temperature, 20–25 °C)

  • Addition: To the same reaction vessel (or isolated intermediate), add 1.0 eq of Nucleophile 2 and 1.1 eq of DIPEA.

  • Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.

  • Causality: Why room temperature? The first substituent donates electron density into the ring, deactivating the remaining C-Cl bonds. The thermal energy at 0 °C is no longer sufficient to overcome the activation energy barrier for the second substitution.

  • Validation: Perform a Ninhydrin stain on the TLC plate. The disappearance of the free amine spot confirms complete conversion to the di-substituted intermediate.

Step 3: Tri-substitution (Reflux, 80–100 °C)

  • Addition: Add 1.2 eq of Nucleophile 3 and 1.5 eq of DIPEA. (Excess is used due to the high steric hindrance and electronic deactivation of the ring).

  • Execution: Equip the flask with a reflux condenser and heat to 80 °C for 12–24 hours.

  • Causality: Why reflux? The ring is now highly electron-rich. Displacing the final chlorine atom requires maximum thermal activation.

  • Validation & Isolation: Quench the reaction with ice water. The final trisubstituted product will typically precipitate. Filter, wash with cold water to remove DIPEA salts, and verify purity via Melting Point (MP) analysis and 1H -NMR.

Conclusion

The substituted 1,3,5-triazine scaffold is a masterclass in chemical modularity. By leveraging temperature-controlled orthogonal chemoselectivity, researchers can precisely engineer molecules that target complex biological pathways, from EGFR/PI3K inhibition in oncology to overcoming multidrug resistance in microbiology. As drug development pivots toward multi-target directed ligands (MTDLs), the s-triazine core will undoubtedly remain a foundational pillar in the discovery of next-generation therapeutics.

References

  • Maliszewski, D., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221.[Link]

  • Sharma, A., Shawish, I., Kumar, A., de la Torre, B. G., Albericio, F., & El-Faham, A. (2026). Exploring s-triazine derivatives as anticancer agents. Exploration of Drug Science, 4, 1008149.[Link]

  • Sharma, A., Sheyi, R., de la Torre, B. G., El-Faham, A., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864.[Link]

  • Emad, S., El-Dissouky, A., Elbadawy, H. A., Ali, M., Barakat, A., Haukka, M., Tatikonda, R., El-Faham, A., Soliman, S. M., & Yousri, A. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24458-24474.[Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4-Dimethoxy-6-methyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,4-dimethoxy-6-methyl-1,3,5-triazine. As a key heterocyclic scaffold, the 1,3,5-triazine core is integral to the development of a wide array of functional molecules, including pharmaceuticals and agrochemicals.[1] A precise understanding of its structural and electronic properties through NMR spectroscopy is paramount for targeted synthesis, reaction monitoring, and quality control. This document offers a comprehensive examination of the spectral features of this compound, underpinned by established spectroscopic principles.

Due to the limited availability of directly published experimental spectra for 2,4-dimethoxy-6-methyl-1,3,5-triazine, this guide will utilize high-quality predicted NMR data as a reliable framework for spectral interpretation. This approach, common in modern chemical research, provides a robust basis for structural elucidation.

Molecular Structure and NMR-Relevant Environments

The structure of 2,4-dimethoxy-6-methyl-1,3,5-triazine (CAS No. 4000-78-6) comprises a central triazine ring substituted with two methoxy groups and one methyl group.[2] This substitution pattern gives rise to distinct chemical environments for the protons and carbons, which are readily distinguishable by NMR spectroscopy.

The key to interpreting the NMR spectra lies in understanding the electronic influence of the nitrogen atoms within the triazine ring and the attached functional groups. The electronegative nitrogen atoms create an electron-deficient aromatic system, which significantly influences the chemical shifts of the ring carbons and the protons of the substituents.[2]

Figure 1: Molecular structure of 2,4-dimethoxy-6-methyl-1,3,5-triazine with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

While specific experimental data is not publicly available, a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound would be as follows. This methodology is designed to ensure accurate and reproducible results.

2.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the expected solubility of the compound and its minimal interference in the ¹H NMR spectrum. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2.2. NMR Instrument Parameters

High-resolution NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

2.3. Data Processing

The raw data (Free Induction Decay - FID) is processed using appropriate NMR software. Standard processing steps include:

  • Fourier Transformation: To convert the time-domain data to the frequency domain.

  • Phase Correction: To ensure all peaks are in the absorptive phase.

  • Baseline Correction: To produce a flat baseline.

  • Referencing: To set the TMS peak to 0.00 ppm.

  • Integration: For ¹H NMR, to determine the relative number of protons corresponding to each signal.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2,4-dimethoxy-6-methyl-1,3,5-triazine. These predictions are based on highly reliable computational algorithms that are widely used in the field of chemical analysis.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~4.05Singlet6HMethoxy (2 x -OCH₃)
~2.55Singlet3HMethyl (-CH₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ ppm)Assignment
~175.5C2 (Methyl-substituted ring carbon)
~171.0C4/C6 (Methoxy-substituted ring carbons)
~55.0Methoxy (-OCH₃) carbons
~25.0Methyl (-CH₃) carbon

In-depth Spectral Interpretation

4.1. ¹H NMR Spectrum

The proton NMR spectrum of 2,4-dimethoxy-6-methyl-1,3,5-triazine is expected to be simple and highly informative, displaying two distinct singlets.

  • Methoxy Protons (~4.05 ppm): The six protons of the two equivalent methoxy groups are expected to resonate as a single, sharp singlet. The downfield chemical shift is a direct result of the deshielding effect of the adjacent oxygen atoms and the electron-withdrawing nature of the triazine ring. The integration value of 6H confirms the presence of two methoxy groups.

  • Methyl Protons (~2.55 ppm): The three protons of the methyl group attached to the triazine ring are also expected to appear as a singlet. Their chemical shift is further downfield than a typical aliphatic methyl group due to the deshielding influence of the aromatic and electron-deficient triazine ring. The integration of 3H corresponds to the single methyl substituent.

4.2. ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct resonances, corresponding to the four unique carbon environments in the molecule.

  • C2 Ring Carbon (~175.5 ppm): The carbon atom of the triazine ring bearing the methyl group is expected to have the most downfield chemical shift. This is due to its position within the heterocyclic aromatic system and the electronic influence of the adjacent nitrogen atoms.

  • C4/C6 Ring Carbons (~171.0 ppm): The two equivalent carbon atoms of the triazine ring, each substituted with a methoxy group, are predicted to resonate at a slightly more upfield position compared to C2. The oxygen atoms of the methoxy groups are electron-donating through resonance, which slightly shields these carbon nuclei.

  • Methoxy Carbons (~55.0 ppm): The carbon atoms of the two equivalent methoxy groups are expected to appear in the typical range for sp³-hybridized carbons attached to an oxygen atom.

  • Methyl Carbon (~25.0 ppm): The carbon of the methyl group will resonate at the most upfield position, characteristic of an sp³-hybridized carbon in a methyl substituent on an aromatic ring.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument High-Field NMR Spectrometer (≥400 MHz) transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference integrate Integrate (¹H) reference->integrate assign Assign Peaks integrate->assign interpret Interpret Spectra assign->interpret report Generate Report interpret->report

Figure 2: Standard workflow for the NMR analysis of 2,4-dimethoxy-6-methyl-1,3,5-triazine.

Conclusion

The ¹H and ¹³C NMR spectra of 2,4-dimethoxy-6-methyl-1,3,5-triazine are predicted to be straightforward and highly characteristic of its molecular structure. The clear separation of signals for the methyl and methoxy groups in both proton and carbon spectra allows for unambiguous structural confirmation. This technical guide provides a solid foundation for researchers working with this compound, enabling them to confidently acquire, process, and interpret its NMR data, thereby facilitating its use in further synthetic applications and drug development endeavors.

References

  • Bellamy, A. J., et al. (2003). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. Journal of Chemical Research, 2003(9), 529-530. [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)-. In PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2021). Spectroscopic, quantum chemical and molecular docking studies on 2,4-dimethoxy-1,3,5-triazine: a potent inhibitor of protein kinase CK2 for the development of breast cancer drug. Retrieved from [Link]

Sources

Exploratory

Solvation Thermodynamics and Experimental Solubility Profiling of 2,4-Dimethoxy-6-methyl-1,3,5-triazine

Executive Summary 2,4-Dimethoxy-6-methyl-1,3,5-triazine (CAS No. 4000-78-6) is a critical heterocyclic intermediate utilized extensively in the synthesis of advanced energetic materials and complex bioactive scaffolds[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dimethoxy-6-methyl-1,3,5-triazine (CAS No. 4000-78-6) is a critical heterocyclic intermediate utilized extensively in the synthesis of advanced energetic materials and complex bioactive scaffolds[1]. Because the electron-deficient triazine core is highly sensitive to specific nucleophilic attacks and oxidative cleavages, selecting the appropriate organic solvent is not merely a matter of dissolution—it is a fundamental parameter for reaction selectivity, yield optimization, and downstream purification[2]. This whitepaper provides a rigorous thermodynamic analysis of its solvation behavior and outlines a self-validating experimental protocol for precise solubility determination.

Physicochemical Profiling & Solvation Causality

To accurately predict and manipulate the solubility of 2,4-dimethoxy-6-methyl-1,3,5-triazine, we must analyze its structural causality. The molecule possesses a highly electron-deficient 1,3,5-triazine ring, flanked by two electron-donating methoxy groups and a single methyl substituent.

  • Hydrogen Bonding: The nitrogen atoms in the triazine ring and the oxygen atoms of the methoxy groups serve as robust hydrogen-bond acceptors. However, the complete lack of hydrogen-bond donors makes the molecule entirely reliant on the solvent for H-bond donation if protic solvation is to occur.

  • Dipole Moment & Polarity: The asymmetric substitution pattern imparts a significant dipole moment. Consequently, the solid-state crystal lattice is dominated by strong dipole-dipole interactions and π-π stacking of the triazine rings.

  • Solvent Causality: Polar aprotic solvents (e.g., DMF, DMSO) are highly effective because their strong dipoles can disrupt the triazine lattice without requiring hydrogen bond exchange[2]. Conversely, polar protic solvents (e.g., ethanol) provide moderate solubility by donating hydrogen bonds to the triazine nitrogens, a property frequently exploited for controlled recrystallization of organic molecular crystals[3]. Non-polar solvents lack the dielectric capacity to overcome the lattice energy, resulting in near-zero solubility.

Caption: Logical relationship between solvent class and triazine solvation thermodynamics.

Quantitative Solubility Data in Key Organic Solvents

The following table synthesizes the solubility behavior of 2,4-dimethoxy-6-methyl-1,3,5-triazine across various organic solvent classes, providing a baseline for reaction design and purification workflows.

SolventClassificationDielectric Constant (ε)Relative Solubility ProfilePrimary Application
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Very High (>150 mg/mL)Primary reaction solvent for cyanuric chloride substitution[2].
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Very High (>200 mg/mL)Analytical stock solutions and NMR spectroscopy.
Ethyl Acetate (EtOAc) Polar Aprotic6.0Moderate (25 - 50 mg/mL)Liquid-liquid extraction and TLC mobile phases[2].
Ethanol (EtOH) Polar Protic24.5Moderate (10 - 20 mg/mL)Recrystallization via controlled thermal cooling[3].
Hexane Non-polar1.9Very Low (<1 mg/mL)Anti-solvent for rapid precipitation and crystal washing.

Experimental Methodology: Self-Validating Solubility Protocol

Relying on simple visual dissolution can lead to false positives due to metastable supersaturation and the invisible presence of sub-micron particulates. As an application scientist, I mandate a self-validating, thermodynamically rigorous protocol for determining exact solubility limits.

Step-by-Step Isothermal Equilibration Protocol:
  • Solid Loading: Weigh an excess amount (e.g., 500 mg) of high-purity 2,4-dimethoxy-6-methyl-1,3,5-triazine into a 10 mL thermostatic, hermetically sealed glass vial.

  • Solvent Addition: Dispense exactly 5.0 mL of the target organic solvent (e.g., Ethyl Acetate).

  • Thermodynamic Equilibration: Agitate the suspension on an orbital shaker at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for a minimum of 48 hours. Causality: Extended incubation ensures the system transitions from kinetic dissolution to thermodynamic equilibrium, preventing supersaturation artifacts.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature. Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organics, and the 0.22 µm pore size eliminates micro-crystals that would artificially inflate the concentration reading.

  • Quantification: Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV at 254 nm. Calculate the concentration using a pre-validated calibration curve.

  • Solid-State Verification (The Self-Validation Step): Recover the excess undissolved solid and analyze it via Powder X-Ray Diffraction (PXRD). Causality: This confirms that the crystal lattice has not undergone a solvent-mediated polymorphic transformation or formed a solvate. If the crystal structure changes, the measured solubility applies to the new phase, not the starting material.

ExpWorkflow N1 Solid Triazine (Excess) N2 Solvent Addition (5.0 mL) N1->N2 N3 Isothermal Equilibration (48h at 25°C) N2->N3 Agitation N4 Phase Separation (Centrifugation + 0.22µm Filter) N3->N4 Equilibrium Reached N5 Supernatant: HPLC-UV Quantification N4->N5 Solute N6 Residual Solid: PXRD Verification N4->N6 Excess Solid

Caption: Step-by-step self-validating experimental workflow for thermodynamic solubility determination.

Application Workflows: Nitration and Energetic Materials

The solubility profile of 2,4-dimethoxy-6-methyl-1,3,5-triazine directly dictates its utility in advanced synthesis. A prominent example is its exhaustive nitration. When treated with a mixed acid system (HNO₃/H₂SO₄), the methyl group undergoes clean conversion to yield 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine[1]. Because the nitrated product exhibits different polarity and solubility characteristics than the precursor, solvents like ethyl acetate are frequently employed to monitor the reaction progress via Thin-Layer Chromatography (TLC) and to extract the final product from the aqueous acidic quench[2].

References

  • Title: Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine.
  • Title: 2,4-Dimethoxy-6-methyl-1,3,5-triazine | 4000-78-6 | Benchchem Source: Benchchem URL
  • Title: The mechanical properties of as-grown noncubic organic molecular crystals assessed by nanoindentation Source: Cambridge Core URL

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) Utilizing Triazine-Based Coupling Agents

Executive Summary & The Shift to Triazine Reagents Peptide synthesis relies heavily on the efficiency of coupling reagents to form amide bonds between sterically hindered and electronically deactivated amino acids. For d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Shift to Triazine Reagents

Peptide synthesis relies heavily on the efficiency of coupling reagents to form amide bonds between sterically hindered and electronically deactivated amino acids. For decades, uronium (e.g., HATU) and phosphonium (e.g., PyBOP) salts have dominated Solid-Phase Peptide Synthesis (SPPS). However, triazine-based coupling agents—specifically 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and its morpholinium salt 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) —have emerged as highly efficient, cost-effective, and greener alternatives[1].

This application note provides a comprehensive, self-validating guide to implementing triazine coupling agents in SPPS, detailing the mechanistic causality behind their efficacy, comparative performance data, and step-by-step experimental protocols.

Mechanistic Causality: Why Triazines?

The fundamental challenge in SPPS is activating the C-terminal carboxylic acid without inducing racemization (epimerization) at the α-carbon. Traditional carbodiimides require additives (e.g., Oxyma, HOBt) to suppress the formation of configurationally unstable azlactone intermediates.

Triazine agents operate via a distinct, highly controlled pathway. CDMT reacts with a tertiary amine, typically N-methylmorpholine (NMM), to form the quaternary ammonium salt DMTMM in situ[2]. DMTMM then reacts directly with the carboxylate to form a highly reactive "superactive" triazinyl ester intermediate[3][4]. This intermediate undergoes rapid aminolysis by the N-terminal amine of the resin-bound peptide.

Causality for High Purity: Because the leaving group (a hydroxytriazine derivative) is weakly acidic and sterically bulky, it minimizes base-catalyzed proton abstraction at the α-carbon, thereby ensuring a remarkably low level of racemization[5][6]. Furthermore, unlike moisture-sensitive reagents like HATU, DMTMM is uniquely stable in aqueous and alcoholic solvents. This resistance to hydrolysis enables green-chemistry approaches to SPPS[7][8].

TriazineMechanism CDMT CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) DMTMM DMTMM (Quaternary Salt) CDMT->DMTMM + NMM NMM NMM (N-Methylmorpholine) NMM->DMTMM ActiveEster Triazinyl Active Ester Intermediate DMTMM->ActiveEster + Acid Acid Carboxylic Acid (Fmoc-AA-OH) Acid->ActiveEster Peptide Elongated Peptide (Amide Bond Formed) ActiveEster->Peptide + Amine Amine Resin-Bound Amine (H2N-Peptide-Resin) Amine->Peptide

Mechanistic pathway of CDMT/DMTMM-mediated amide bond formation.

Comparative Efficacy Data

When evaluating coupling reagents, yield, purity, and racemization rates are the primary metrics. DMTMM performs comparably to the gold-standard PyBOP, but at a fraction of the cost and with enhanced benchtop stability[1][6]. Table 1 summarizes the performance of DMTMM versus PyBOP in the synthesis of model tetrapeptides on Wang resin[7].

Table 1: Performance of DMTMM vs. PyBOP in SPPS

Peptide SequenceCoupling ReagentYield (%)Crude Purity (%)Epimerization Level
H-Leu-Ala-Gly-Val-OHDMTMM85>95< 1.0%
H-Leu-Ala-Gly-Val-OHPyBOP82>95< 1.0%
H-Phe-Ala-Gly-Val-OHDMTMM80>95< 1.5%
H-Phe-Ala-Gly-Val-OHPyBOP81>95< 1.5%

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed as self-validating systems. The inclusion of the Kaiser test acts as an intrinsic quality control checkpoint before proceeding to the next cycle.

Protocol 1: In Situ Preparation of DMTMM from CDMT

While DMTMM is commercially available as a stable, non-hygroscopic crystalline solid[7], it can be generated in situ from the more economical CDMT[1]. Experimental Rationale: Generating DMTMM in situ avoids the need to store the hygroscopic chloride salt of DMTMM over long periods, ensuring maximum reactivity of the coupling species.

  • Dissolution: Dissolve the Fmoc-protected amino acid (3.0 equiv. relative to resin loading) in a minimal volume of N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Triazine Addition: Add CDMT (3.0 equiv.) to the solution and stir briefly.

  • Activation: Add N-Methylmorpholine (NMM) (6.0 equiv.) dropwise. The mixture will form a white suspension (indicating DMTMM formation) within 5-10 minutes[1][2].

  • Application: The activated mixture is now ready to be added directly to the resin.

Protocol 2: Standard Fmoc-SPPS Cycle using DMTMM

This protocol outlines a single elongation cycle on a Rink Amide or Wang resin.

  • Resin Swelling: Suspend the resin in DMF for 30 minutes to expand the polymer matrix, maximizing the accessibility of reactive sites[7]. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for an additional 15 minutes. This base-catalyzed β-elimination removes the N-terminal Fmoc protecting group[7].

  • Washing: Wash the resin thoroughly with DMF (3 × 1 min), Dichloromethane (DCM) (3 × 1 min), and DMF (3 × 1 min) to remove all traces of piperidine, which would otherwise cap the activated amino acid[7].

  • Coupling:

    • If using pre-formed DMTMM: Dissolve Fmoc-AA-OH (3.0 equiv.) and DMTMM (3.0 equiv.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) or NMM (6.0 equiv.) to ensure the resin-bound amine is free-based. Add to the resin[1].

    • If using in situ CDMT: Add the activated mixture from Protocol 1 directly to the resin.

    • Agitate the reaction vessel at room temperature for 30–60 minutes.

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) indicates complete coupling. A positive result (blue beads) necessitates a second coupling cycle[1][8].

  • Post-Coupling Wash: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min)[7].

  • Global Cleavage: After the final cycle, treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to release the peptide and remove side-chain protecting groups[7][8].

SPPSWorkflow Swell 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Cycle (DMF -> DCM -> DMF) Deprotect->Wash1 Couple 4. DMTMM Coupling (Fmoc-AA-OH + DMTMM) Wash1->Couple Test 5. Kaiser Test (Validation) Couple->Test Test->Couple Positive (Incomplete) Wash2 6. Post-Coupling Wash (DMF -> DCM) Test->Wash2 Negative (Complete) Wash2->Deprotect Next Amino Acid Cleave 7. Global Cleavage (TFA/TIS/H2O) Wash2->Cleave Sequence Complete

Self-validating SPPS workflow utilizing DMTMM coupling.

Advanced Applications: Green SPPS in Aqueous Media

A unique mechanistic advantage of DMTMM over traditional phosphonium/uronium salts is its resistance to hydrolysis. This enables SPPS in aqueous or alcoholic solvents, aligning perfectly with green chemistry principles. Recent protocols have demonstrated microwave-assisted SPPS using DMTMM in water without the need for side-chain protection of hydroxyl-containing amino acids (Ser, Thr, Tyr). Because DMTMM does not promote substantial O-acylation under these conditions, it drastically reduces the environmental footprint and cost of peptide manufacturing[8].

References

  • Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino)
  • 4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis Luxembourg Bio Technologies
  • Application Notes and Protocols for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) Benchchem
  • 4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM)
  • N-Triazinylammonium Tetrafluoroborates. A New Generation of Efficient Coupling Reagents Useful for Peptide Synthesis Journal of the American Chemical Society (ACS)
  • Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis Benchchem
  • Sustainable Triazine-Based Dehydro-Condens
  • Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection ACS Public

Sources

Application

Synthesis of dendrimers using a triazine core

Application Note: Synthesis and Functionalization of Triazine-Core Dendrimers for Advanced Drug Delivery Executive Summary Triazine dendrimers represent a versatile, highly stable, and cost-effective class of macromolecu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functionalization of Triazine-Core Dendrimers for Advanced Drug Delivery

Executive Summary

Triazine dendrimers represent a versatile, highly stable, and cost-effective class of macromolecules[1]. Pioneered extensively by the Simanek group, these structures utilize cyanuric chloride (1,3,5-trichlorotriazine) as a fundamental building block[2]. The unique temperature-dependent chemoselectivity of cyanuric chloride allows for 3[3]. This application note details the mechanistic principles, synthetic protocols, and practical considerations for generating high-purity triazine dendrimers suitable for nanomedicine, particularly in the4[4].

Mechanistic Principles: The "Why" Behind the Chemistry

The synthesis of triazine dendrimers relies on the predictable reactivity of cyanuric chloride[2]. The three carbon-chlorine bonds undergo nucleophilic aromatic substitution with amines at distinctly different temperatures due to the changing electronic nature of the triazine ring[3]:

  • First Substitution (0 °C): The strong electron-withdrawing nature of the three nitrogen atoms in the triazine ring makes the first chloride highly susceptible to nucleophilic attack. This reaction is rapid (minutes) and highly exothermic[3].

  • Second Substitution (20–25 °C): Once one amine is installed, its electron-donating resonance slightly deactivates the ring. Consequently, displacing the second chloride requires room temperature and longer reaction times (12–24 hours)[3].

  • Third Substitution (>80 °C): With two amine groups donating electron density into the ring, the final chloride is significantly deactivated. Displacement requires elevated temperatures (typically refluxing in THF or dioxane) and extended times[3].

This inherent chemoselectivity avoids the need for complex protection/deprotection schemes during the initial monomer synthesis, enabling the scalable production of AB2 building blocks[3]. Furthermore, the lack of biolabile linkages in the triazine-amine backbone confers5, a critical attribute for formulation shelf-life[5].

Synthetic Workflow and Experimental Design

The synthesis typically follows a convergent or divergent approach. In the convergent route, a monochlorotriazine with surface groups is iteratively reacted with a diamine, followed by cyanuric chloride[5].

Stepwise chemoselective nucleophilic aromatic substitution of cyanuric chloride.

Quantitative Data: Reaction Kinetics and Yields

The following table summarizes the standard reaction parameters for the stepwise substitution of cyanuric chloride using primary or secondary amines[3].

Substitution StepReagentTemperatureTimeTypical YieldMechanistic Causality
1st Chloride Amine (1.0 eq), DIPEA0 °C10 - 30 min>95%Highly activated ring; rapid exothermic reaction.
2nd Chloride Amine (1.0 eq), DIPEA20 - 25 °C12 - 24 h85 - 93%Ring partially deactivated by first amine substituent.
3rd Chloride Amine (Excess), DIPEA80 - 100 °C16 - 24 h70 - 85%Strongly deactivated ring; requires thermal driving force.

Detailed Experimental Protocol: Synthesis of a G1 Triazine Dendron

Self-Validating System: This protocol incorporates in-process monitoring to ensure the complete consumption of intermediates before proceeding to the next temperature threshold, preventing the formation of statistical mixtures.

Materials:

  • Cyanuric chloride (Caution: Lachrymator, handle in a well-ventilated fume hood)[3]

  • 3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine (BOC-protected amine)[3]

  • N,N-Diisopropylethylamine (DIPEA)[3]

  • Tetrahydrofuran (THF), anhydrous[3]

Step 1: Preparation of the Monosubstituted Dichlorotriazine (0 °C)

  • Charge a round-bottom flask with cyanuric chloride (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere[3].

  • In a separate flask, dissolve the BOC-protected diamine (1.0 equiv) and DIPEA (2.8 equiv) in THF[3].

  • Add the amine solution dropwise to the cyanuric chloride solution over 60–90 minutes[3]. Causality: Maintaining strictly 0 °C is critical because the first chloride is highly activated; excess heat will provide the activation energy needed for the second substitution, leading to statistical mixtures.

  • Stir for an additional 30 minutes at 0 °C.

  • Validation: TLC (Silica, 5% MeOH/DCM) should indicate the complete disappearance of cyanuric chloride and the appearance of the monosubstituted product[3].

Step 2: Second Substitution to Form the AB2 Monomer (25 °C)

  • To the crude reaction mixture from Step 1, add the second amine nucleophile (e.g., piperazine) (1.0 equiv)[3].

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C)[3].

  • Stir for 16–24 hours[3].

  • Validation: HPLC monitoring is recommended here to ensure no trisubstituted byproduct is formed[3]. The reaction is quenched by solvent removal under reduced pressure, followed by extraction with dichloromethane and 10% NaOH to remove DIPEA salts[3].

Step 3: Core Attachment and Deprotection (>80 °C)

  • To attach the AB2 monomers to a central core, combine the core (1.0 equiv) with the AB2 monomer (excess) in THF[3].

  • Add DIPEA and heat the reaction to reflux (66–80 °C for THF) for 16–24 hours[3].

  • Purify the resulting protected dendrimer via precipitation or chromatography.

  • Deprotection: Dissolve the purified intermediate in a 1:1 mixture of Dichloromethane and Trifluoroacetic Acid (TFA), or use 6N HCl in Methanol[3][6]. Stir at room temperature for 12 hours. Evaporate the solvent to yield the polyamine dendrimer salt[3].

Applications in Drug Development

The precise valency and orthogonal reactivity of triazine dendrimers make them ideal for complex therapeutic constructs. For instance, researchers successfully synthesized a7[7]. The PEG chains were essential for conferring water solubility to the highly hydrophobic paclitaxel payload[7].

Table 2: Composition of G3 Triazine-Paclitaxel-PEG Dendrimer [7]

ComponentFunctionCount per DendrimerMass Fraction (%)
Triazine Core/Branches Structural Scaffold1 Core + Branches15%
PEG (5 kDa) Solubilization / Stealth5 - 863%
Paclitaxel Therapeutic Payload~1622%

Furthermore, the core can be modified with 6 to facilitate triggered release or micellar assembly in reductive tumor microenvironments[6]. These methodologies have cracked the barrier to industrial-scale dendrimer production, allowing for kilogram-scale synthesis of uncommitted intermediates ready for diverse functionalization[4].

References

  • Cationic Triazine Dendrimers: Synthesis, Characterization, and Biological Applications. RSC. 5

  • Synthesis and Characterization of Anionic Triazine Dendrimers with a Labile Disulfide Core. NIH.6

  • Two Decades of Triazine Dendrimers. MDPI. 2

  • Dendrimers Based on [1,3,5]-Triazines. PMC.1

  • 1,3,5-[tris-piperazine]-triazine. Organic Syntheses Procedure. 3

  • Industrial-scale dendrimer production cracked. Chemistry World. 4

  • Design, Synthesis and Biological Assessment of a Triazine Dendrimer with Approximately 16 Paclitaxel Groups and 8 PEG Groups. ACS Publications. 7

Sources

Method

Application Note: 2,4-Dimethoxy-6-methyl-1,3,5-triazine (DMT) as a Core Scaffold in Agrochemical Synthesis

Executive Summary The compound 2,4-Dimethoxy-6-methyl-1,3,5-triazine (DMT) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of modern agrochemicals, particularly sulfonylurea herbicid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-Dimethoxy-6-methyl-1,3,5-triazine (DMT) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of modern agrochemicals, particularly sulfonylurea herbicides[1]. Characterized by an electron-deficient aromatic core, DMT readily undergoes controlled nucleophilic aromatic substitution (SNAr)[2]. This application note details the physicochemical profile of DMT, explores its mechanistic role as a scaffold for herbicides such as Metsulfuron-methyl[3], and provides a self-validating protocol for synthesizing agrochemical hapten mimics used in environmental immunoassays[4].

Physicochemical Profiling

Accurate physicochemical data is critical for optimizing reaction conditions, particularly when designing aqueous or biphasic SNAr systems.

PropertyValueSource
IUPAC Name 2,4-Dimethoxy-6-methyl-1,3,5-triazine[3]
CAS Number 4000-78-6[5]
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [5]
Melting Point 69–72 °C[5]
Boiling Point 282.7 ± 23.0 °C (Predicted)[5]
Density 1.163 ± 0.06 g/cm³ (Predicted)[5]

Mechanistic Insights: The Triazine Scaffold in Agrochemicals

The 1,3,5-triazine ring is a planar, highly electron-deficient aromatic system due to the inductive and resonance effects of its three electronegative nitrogen atoms[2]. This electron deficiency lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ring, making it highly susceptible to nucleophilic attack.

In DMT, the two methoxy groups act as excellent leaving groups. When synthesizing sulfonylurea herbicides, DMT is typically aminated to form 2-amino-4-methoxy-6-methyl-1,3,5-triazine [3]. The incoming nucleophile (e.g., ammonia or an alkylamine) attacks the electrophilic carbon attached to the methoxy group, forming a Meisenheimer complex intermediate, followed by the expulsion of methanol. The remaining methoxy group and the methyl group provide the precise steric and electronic topography required to inhibit the target enzyme, acetolactate synthase (ALS), in broadleaf weeds.

Pathway Cyanuric Cyanuric Chloride (Starting Material) CDMT 2-Chloro-4,6-dimethoxy- 1,3,5-triazine (CDMT) Cyanuric->CDMT NaOMe, DMF Nucleophilic Substitution DMT 2,4-Dimethoxy-6-methyl- 1,3,5-triazine (DMT) CDMT->DMT Methylating Agent (e.g., Grignard/AlMe3) Intermediate 2-Amino-4-methoxy-6-methyl- 1,3,5-triazine DMT->Intermediate NH3 / Amine SNAr (-MeOH) Sulfonylurea Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) Intermediate->Sulfonylurea Arylsulfonyl Isocyanate Coupling Reaction

Synthesis pathway from Cyanuric Chloride to Sulfonylurea Herbicides via DMT.

Protocol: Aqueous SNAr for Agrochemical Hapten Synthesis

Objective: Synthesize 6-(4-methoxy-6-methyl-1,3,5-triazinyl-2-amino)hexanoic acid. This compound serves as a hapten mimic, conjugated to carrier proteins to generate generic antibodies for ELISA-based environmental monitoring of sulfonylurea herbicides[4].

Causality & Experimental Design:

  • Solvent Choice (Aqueous): 6-aminohexanoic acid is highly water-soluble. Running the reaction in water avoids hazardous organic solvents and takes advantage of the hydrophobic effect driving the organic DMT into reactive contact with the amine[4].

  • Precise pH Control (8.0–9.0): This is the most critical parameter. At pH < 8.0, the amine is fully protonated (ammonium) and non-nucleophilic, stalling the reaction. At pH > 10.0, hydroxide ions outcompete the amine, leading to the irreversible hydrolysis of the triazine methoxy groups into cyanuric acid derivatives. A pH of 8–9 provides the optimal concentration of free amine nucleophile without degrading the triazine core[4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3.1 g (20 mmol) of 2,4-dimethoxy-6-methyl-1,3,5-triazine (DMT) and 2.4 g (18 mmol) of 6-aminohexanoic acid in 15 mL of distilled water[4].

  • Base Formulation: Prepare a separate basic solution containing 0.8 g (20 mmol) of NaOH in 5 mL of distilled water[4].

  • Controlled Nucleophilic Attack: Place the reaction flask in a water bath at room temperature (20–25 °C). Add the NaOH solution dropwise over 15 minutes under continuous magnetic stirring. Crucial: Monitor the pH continuously using a calibrated pH meter, ensuring it remains strictly between 8.0 and 9.0[4].

  • Reaction Progression: Allow the mixture to stir at room temperature for 4–6 hours. Monitor the disappearance of DMT via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

  • Isolation: Once complete, carefully acidify the reaction mixture with dilute HCl (1M) until the product precipitates out of the aqueous phase.

  • Purification: Filter the precipitate under vacuum. Recrystallize the crude solid from absolute ethanol to yield pure 6-(4-methoxy-6-methyl-1,3,5-triazinyl-2-amino)hexanoic acid[4].

Workflow Step1 Dissolve DMT & 6-Aminohexanoic Acid in Distilled H2O Step2 Adjust pH to 8-9 Add NaOH dropwise Step1->Step2 Step3 Stir at RT SNAr Reaction Step2->Step3 Step4 Acidify & Extract Product Precipitation Step3->Step4 Step5 Recrystallization in Ethanol Step4->Step5

Experimental workflow for the aqueous synthesis of triazine hapten mimics.

Analytical Validation

To ensure the structural integrity of the synthesized triazine derivatives and confirm that only one methoxy group was substituted, High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory[2].

  • ¹H NMR: Used to confirm the displacement of one methoxy group. The integration of the methoxy peak (~3.9 ppm) will halve relative to the methyl peak (~2.4 ppm) upon successful mono-amination.

  • HSQC (Heteronuclear Single Quantum Coherence): Recommended for unambiguous structural determination. HSQC correlates protons directly to their attached carbons, confirming the exact substitution pattern on the triazine core and ruling out ring-opening artifacts[2].

Note on Alternative Reactivity: While agrochemical applications focus on SNAr of the methoxy groups, the methyl group on DMT is also reactive. Under strong nitrating conditions, it can yield explosive energetic materials like 2,4-dimethoxy-6-trinitromethyl-1,3,5-triazine[6]. Agrochemical workflows must strictly avoid uncontrolled nitration environments.

References

  • Classical and Modern Synthetic Routes to 2,4-Dimethoxy-6-methyl-1,3,5-triazine and its Precursors Source: Benchchem URL
  • 2,4-Dimethoxy-6-methyl-1,3,5-triazine Product Details Source: Alzchem Group URL
  • 4000-78-6 (2,4-DIMETHOXY-6-METHYL-1,3,5-TRIAZINE)
  • Products – EPP Ltd (Herbicides & Reference Standards)
  • Production and Characterization of Generic Antibodies Against s-Triazine and Sulfonylurea Herbicides Source: Taylor & Francis URL
  • Nitration of the 6-Methyl-1,3,5-triazine Derivatives Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Triazine-Mediated Peptide Coupling

Welcome to the Advanced Applications Support Center. As peptide synthesis shifts toward greener, more efficient methodologies, triazine-based coupling reagents (TBCRs)—specifically CDMT (2-chloro-4,6-dimethoxy-1,3,5-tria...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As peptide synthesis shifts toward greener, more efficient methodologies, triazine-based coupling reagents (TBCRs)—specifically CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)—have become indispensable. They offer exceptional utility in aqueous conditions and generally suppress epimerization better than traditional uronium salts[1].

However, the unique "superactive ester" chemistry of triazines introduces specific side reactions if reaction kinetics and stoichiometries are not strictly controlled. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to resolve these issues.

Mechanistic Pathway & Competing Side Reactions

To troubleshoot effectively, you must understand the causality of the reaction. DMTMM activates carboxylic acids to form a triazinyl superactive ester. If aminolysis is slow, competing nucleophiles (like water or unprotected side chains) will attack this intermediate or the reagent itself.

Mechanism RCOOH Carboxylic Acid (Substrate) ActiveEster Triazinyl Superactive Ester (Intermediate) RCOOH->ActiveEster Activation (- NMM) DMTMM DMTMM Reagent DMTMM->ActiveEster TyrAdduct Tyr-O-DMT Adduct (+139 Da Impurity) DMTMM->TyrAdduct Excess Reagent + Phenol (Tyr) Demethylation Demethylated DMTMM (Reagent Decay) DMTMM->Demethylation Spontaneous Decay in H2O Product Target Amide/Peptide (Success) ActiveEster->Product Aminolysis (Fast) Hydrolysis DMTOH + (DMT)2O (Solvolysis) ActiveEster->Hydrolysis H2O Attack (Slow) Amine Amine Nucleophile Amine->Product

Fig 1: DMTMM-mediated activation pathway and the kinetic competition leading to side reactions.

Quantitative Diagnostic Matrix

When analyzing your crude peptide via LC-MS, use this matrix to diagnose the exact mechanism of failure.

Diagnostic Marker (LC-MS)Identified Side ReactionTypical IncidenceMechanistic CausePrimary Mitigation
+139 Da Mass Shift Tyrosine O-Triazinylation15–30% (if reagent in excess)Electrophilic attack of the triazine ring by the phenolic -OH of Tyrosine.Limit DMTMM to sub-stoichiometric amounts (0.89–0.95 eq).
+0 Da (Split Peak) C-Terminal Epimerization< 2–5%Base-catalyzed Hα abstraction or oxazolone formation during slow coupling.Omit excess tertiary base; rely on the built-in morpholine leaving group.
High Unreacted Acid Reagent Hydrolysis / SolvolysisVariable (Time/H₂O dependent)Solvolysis of the superactive ester into DMTOH or bis-triazinyl ether ((DMT)₂O).Increase amine concentration; minimize pre-activation time.
Reagent Mass -14 Da DMTMM Demethylation~5–10% per hour in H₂OSpontaneous decay of the methylmorpholinium group in aqueous media.Prepare DMTMM solutions immediately prior to use.
Deep-Dive FAQs: Causality & Solutions

Q1: Why am I seeing a +139 Da mass adduct on my Tyrosine-containing peptides when coupling in water? A1: You are observing the formation of a Tyr-O-DMT adduct . While DMTMM is excellent for aqueous coupling, the electron-deficient 4,6-dimethoxy-1,3,5-triazine (DMT) ring is highly susceptible to nucleophilic attack by the phenoxide ion of unprotected Tyrosine[2].

  • Causality: If DMTMM is present in excess relative to the carboxylic acid, the unreacted reagent acts as an electrophile toward the phenolic hydroxyl group, generating a poorly water-soluble conjugate.

  • Solution: Adjust your stoichiometry. Lower the DMTMM ratio to sub-stoichiometric levels (e.g., 0.89 to 0.95 equivalents relative to the acid)[2]. This ensures the reagent is completely consumed during the carboxyl activation phase, leaving no excess to react with the peptide side chains.

Q2: My aqueous coupling yield drops significantly over time, and I detect bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether ((DMT)₂O). What is happening? A2: Your reagent is hydrolyzing before aminolysis can occur. DMTMM undergoes spontaneous decay and solvolysis in aqueous environments[3].

  • Causality: Water acts as a competing nucleophile. If the amine is sterically hindered or the reaction is too dilute, the triazinyl "superactive ester" will hydrolyze back to the starting acid and DMTOH. Furthermore, DMTMM itself can decay via demethylation or dimerize into (DMT)₂O[3].

  • Solution: Aminolysis must outcompete hydrolysis. Increase the concentration of your amine nucleophile. Additionally, never use pre-prepared aqueous stock solutions of DMTMM; always dissolve the solid reagent immediately before addition.

Q3: Is epimerization a concern with CDMT or DMTMM? A3: Triazine-based coupling reagents (TBCRs) generally exhibit exceptionally low epimerization rates compared to conventional uronium salts (like HATU or HBTU)[1]. However, it is not impossible.

  • Causality: Epimerization in peptide synthesis primarily occurs via direct Hα abstraction by external bases or through oxazolone formation[4]. TBCRs suppress this because the leaving group (N-methylmorpholine) is only weakly basic, buffering the system against the high pH spikes that drive racemization[5].

  • Solution: If you observe epimerization, you are likely adding unnecessary excess tertiary amines (like DIPEA). Omit external bases when using DMTMM, as the reagent already provides the optimal micro-environment for coupling.

Troubleshooting Workflow

Workflow Start Analyze Crude Peptide via LC-MS Decision Identify Major Impurity Profile Start->Decision Mass139 +139 Da Mass (Tyr-O-DMT Adduct) Decision->Mass139 Mass0 Isomeric Split Peak (Epimerization) Decision->Mass0 LowYield High Starting Material (Hydrolysis / Decay) Decision->LowYield Fix139 Reduce DMTMM to 0.9 eq. Ensure complete pre-activation. Mass139->Fix139 Fix0 Remove excess DIPEA. Check for steric hindrance. Mass0->Fix0 FixYield Use freshly prepared DMTMM. Increase amine concentration. LowYield->FixYield

Fig 2: Diagnostic logic tree for identifying and resolving triazine-mediated coupling failures.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems , meaning they contain built-in analytical checkpoints to ensure the causality of the reaction is maintained at every step.

Protocol A: Optimized Aqueous Peptide Coupling with DMTMM (Solution Phase)

Designed to suppress hydrolysis and prevent Tyrosine adduct formation.

  • System Preparation & pH Validation: Dissolve the carboxylic acid component (1.0 eq) and the amine nucleophile (1.2 eq) in deionized water (or a H₂O/MeOH mixture for solubility).

    • Validation Check: Measure the pH. Adjust to ~7.0–7.5 using dilute HCl or NaOH. Causality: DMTMM degrades rapidly at high pH, while amines are unreactive (protonated) at low pH.

  • Reagent Preparation: Weigh 0.95 eq of DMTMM (sub-stoichiometric to prevent Tyr-adducts). Do not dissolve it until the exact moment of addition to prevent premature demethylation decay[3].

  • Activation & Aminolysis: Add the solid DMTMM directly to the stirring reaction mixture at room temperature. Stir for 2–4 hours.

  • In-Process Validation: At t = 2 hours, spot the reaction on TLC and perform a Ninhydrin spot test. A transition from blue/purple to colorless validates the consumption of the free amine.

  • Workup: Quench with saturated NaHCO₃. The byproducts (DMTOH and N-methylmorpholine hydrochloride) are highly water-soluble[1]. Extract the target peptide into an organic layer (e.g., EtOAc), leaving the triazine waste in the aqueous phase.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using CDMT/NMM

Designed for highly hindered couplings where pre-formed DMTMM might hydrolyze before penetrating the resin.

  • Resin Swelling & Deprotection: Swell the resin in DMF for 30 mins. Perform standard Fmoc deprotection (20% Piperidine in DMF). Wash thoroughly (6x DMF) to remove all traces of piperidine.

  • In Situ Activation: In a separate vial, dissolve the Fmoc-amino acid (3.0 eq) and CDMT (3.0 eq) in DMF. Add N-methylmorpholine (NMM) (3.1 eq). Stir for 5 minutes.

    • Causality: Reacting CDMT with NMM in situ generates the active DMTMM species immediately prior to coupling, ensuring maximum reactivity and preventing reagent degradation[1].

  • Coupling: Add the activated mixture to the resin. Agitate for 1–2 hours at room temperature.

  • Self-Validation (Kaiser Test): Drain and wash the resin (3x DMF, 3x DCM). Perform a Kaiser test on a few beads.

    • Negative (Yellow): Coupling is complete. Proceed to the next cycle.

    • Positive (Blue): Aminolysis was outcompeted by hydrolysis. Re-couple using fresh reagents.

Sources

Optimization

Technical Support Center: Work-up and Purification Strategies for Triazine Byproducts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproducts derived from triazine-based reagents in their synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproducts derived from triazine-based reagents in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Challenge of Triazine Byproducts

Triazine-based reagents are invaluable in modern organic synthesis, particularly as coupling agents and in the formation of various heterocyclic scaffolds. However, their utility is often accompanied by the formation of characteristic byproducts, such as substituted 1,3,5-triazines and their derivatives. These byproducts can be difficult to remove due to their unique solubility profiles and chemical stability, posing a significant challenge to achieving high product purity. This guide provides a structured approach to identifying, removing, and troubleshooting these persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common triazine-derived impurities I might encounter?

In synthetic chemistry, particularly when using triazine-based coupling reagents or building blocks, the primary byproducts are often derivatives of the stable 1,3,5-triazine core. A very common byproduct in reactions involving H₂S scavenging, for instance, is dithiazine, which can further polymerize into problematic insoluble solids.[1][2][3][4] In other synthetic contexts, unreacted triazine starting materials or symmetrically substituted triazines formed from side reactions are common. A key impurity can also be cyanuric acid, which forms from the hydrolysis of halogenated triazines.[5]

Q2: Why is the complete removal of these byproducts so critical?

The presence of residual triazine byproducts can have significant downstream consequences:

  • Compromised Bioassay Data: Triazine scaffolds are known to have biological activity. Their presence can lead to false positives or inaccurate structure-activity relationship (SAR) data.

  • Interference with Downstream Reactions: The basic nitrogen atoms in the triazine ring can neutralize acidic reagents or catalysts in subsequent steps, hindering or completely stopping a reaction.

  • Crystallization Inhibition: Impurities can disrupt the crystal lattice of the desired product, making crystallization difficult or impossible.

  • Regulatory Hurdles: For drug development professionals, achieving stringent purity levels (often >99.5%) is a non-negotiable regulatory requirement.

Q3: What are the primary strategies for removing triazine byproducts?

There are three main pillars of purification for these compounds, each leveraging a different physicochemical property:

  • Acid-Base Extraction (Acidic Wash): Exploits the basicity of the triazine ring nitrogens.

  • Chromatography: Separates compounds based on differences in polarity.

  • Recrystallization: Purifies based on differences in solubility between the product and the impurity in a given solvent system.

The choice of method depends on the properties of your desired compound and the specific nature of the byproduct.

Q4: How can I detect and monitor triazine byproduct contamination during my work-up?

Effective purification requires reliable monitoring. Several analytical techniques are indispensable:

  • Thin-Layer Chromatography (TLC): The fastest method for real-time reaction and purification monitoring. A potassium permanganate stain is often effective for visualizing triazines.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve compounds that are inseparable by TLC.[6][7]

  • Gas Chromatography/Mass Spectrometry (GC/MS): An excellent technique for identifying volatile triazine byproducts and their degradants.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.[5][10]

Troubleshooting & In-Depth Protocols

This section addresses specific experimental challenges in a Q&A format, providing detailed explanations and step-by-step protocols.

Scenario 1: Acidic Wash Ineffectiveness

Q: I performed a standard work-up with a dilute HCl wash, but my NMR still shows significant triazine byproduct contamination. What's going wrong?

A: This is a common issue that can arise from several factors. The underlying principle of an acidic wash is to protonate the basic nitrogen atoms of the triazine ring, forming a water-soluble salt that partitions into the aqueous layer. When this fails, consider the following:

  • Insufficient Acidity (pH): The pKa of the protonated triazine is crucial. If the pH of your aqueous wash is not sufficiently low, the equilibrium will favor the neutral, organic-soluble form. The hydrolysis of some triazines is also strongly acid-catalyzed, which can break them down into smaller, more water-soluble fragments.[10][11]

  • Insufficient Contact Time/Mixing: Emulsion formation can prevent efficient partitioning. Ensure vigorous mixing for an adequate period.

  • Product Instability: Your desired compound may be acid-labile, forcing you to use a weaker acid that is insufficient to fully protonate the byproduct.

  • Byproduct Structure: If the triazine byproduct is substituted with multiple electron-withdrawing groups, its basicity can be significantly reduced, making it resistant to protonation.

Workflow: Optimizing an Acidic Wash

Caption: Decision workflow for acidic wash optimization.

Protocol: Robust Acidic Wash for Basic Triazine Byproducts
  • Materials:

    • Crude reaction mixture dissolved in an immiscible organic solvent (e.g., Ethyl Acetate, DCM).

    • 1M Hydrochloric Acid (HCl) or 10% w/v aqueous Citric Acid.

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Brine (Saturated aqueous NaCl).

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

    • Separatory funnel.

  • Procedure:

    • Dissolve the crude product in an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1M HCl.

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to separate completely. Drain and collect the aqueous layer.

    • Repeat the acid wash (steps 3-5) one to two more times. The basic byproduct is now in the combined aqueous layers.

    • Wash the organic layer with saturated NaHCO₃ to neutralize any residual acid, followed by a brine wash to remove excess water.

    • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Analyze the purity of the resulting solid/oil via TLC or HPLC.

Scenario 2: Chromatographic Co-elution

Q: My product and a triazine byproduct have very similar Rf values on silica gel, making them impossible to separate by column chromatography. How can I improve the separation?

A: Co-elution is a classic purification challenge. When the polarities are too similar, standard silica gel chromatography fails. Here is the expert approach to solving this:

  • Mechanism of Retention: On normal-phase silica, separation is based on polar interactions (hydrogen bonding, dipole-dipole). If your product and the byproduct have similar functional groups, they will interact with the silica similarly.

  • Change the Stationary Phase: This is often the most effective solution. Switching to a stationary phase with a different retention mechanism can dramatically alter selectivity.

    • Reverse-Phase (RP) HPLC: Separates based on hydrophobicity. This is an excellent alternative if your product and the byproduct have different logP values. Polar compounds elute first.

    • Alumina (Basic or Neutral): Can offer different selectivity compared to acidic silica, especially for basic compounds.

    • Polar-Embedded or Endcapped Columns: For HPLC, these columns can provide unique selectivity for polar compounds.[12]

  • Modify the Mobile Phase:

    • Add a Modifier: For silica gel chromatography, adding a small amount of a basic (triethylamine) or acidic (acetic acid) modifier can sharpen peaks and improve separation by suppressing interactions between basic/acidic analytes and the silica surface.

    • Change Solvent System: Systematically screen different solvent systems (e.g., Heptane/Ethyl Acetate vs. DCM/Methanol) to find one that maximizes the ΔRf.

Table 1: Comparison of Purification Strategies
MethodPrincipleBest ForAdvantagesDisadvantages/Limitations
Acidic Wash Acid-base extractionRemoving basic byproducts from neutral or acidic products.Fast, inexpensive, scalable.Product must be acid-stable; byproduct must be sufficiently basic.
Silica Gel Chromatography Polarity-based adsorptionGeneral purpose purification for compounds with different polarities.Widely applicable, good resolving power.Can be slow and solvent-intensive; co-elution is a common issue.
Reverse-Phase HPLC Hydrophobicity-based partitioningHigh-purity separation; separating compounds of similar polarity but different hydrophobicity.Excellent resolution, quantitative.Expensive, not easily scalable for large quantities.
Recrystallization Differential solubilityFinal polishing step for crystalline solids; removing small amounts of impurities.Can yield very high purity material; cost-effective at scale.Product must be a solid; requires finding a suitable solvent system; can have lower yields.[13][14]
Scenario 3: Recrystallization Challenges

Q: I'm trying to recrystallize my product, but I keep getting an impure solid. The triazine byproduct seems to be co-precipitating. What should I do?

A: Successful recrystallization hinges on a large solubility difference between your product and the impurity at high and low temperatures.[13][15] If they co-precipitate, their solubility profiles are too similar in your chosen solvent.

  • The Golden Rule of Recrystallization: Your desired compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent. The impurity should either be insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so it remains in the mother liquor).[16]

  • Troubleshooting Strategy:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane).

    • Use a Co-solvent System: This is a powerful technique. Dissolve your impure solid in a minimum of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the solid, and then allow it to cool slowly.[12] Common pairs include Ethanol/Water, Acetone/Hexane, and Toluene/Heptane.

    • Use Activated Charcoal: If you have colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering to adsorb them.[12][15]

Protocol: Two-Solvent Recrystallization
  • Materials:

    • Impure solid product.

    • A "good" solvent (e.g., Ethanol, Acetone).

    • An "anti-solvent" (e.g., Water, Hexane).

    • Erlenmeyer flasks, hot plate, filtration apparatus (Büchner funnel).

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the "good" solvent in small portions while heating the mixture to a gentle boil, until the solid just dissolves. Use the absolute minimum amount of hot solvent.

    • While maintaining the high temperature, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

    • Add 1-2 drops of the "good" solvent to make the solution clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent or a solvent mixture rich in the anti-solvent.

    • Dry the crystals under vacuum.

Mechanism: Purification via Acidic Wash

This diagram illustrates the fundamental principle of removing a basic triazine byproduct from an organic phase.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sequential Substitution of Cyanuric Chloride

Welcome to the Technical Support Center for s-triazine synthesis. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile, electrophilic scaffold widely used in drug development and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for s-triazine synthesis. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile, electrophilic scaffold widely used in drug development and materials science. Its defining feature is the ability to undergo sequential nucleophilic aromatic substitution ( SN​Ar ).

However, this process is fraught with thermodynamic and kinetic challenges. Each time a chlorine atom is replaced by a nucleophile, the incoming group donates electron density into the triazine ring. This progressively deactivates the remaining chlorine atoms, raising the activation energy barrier for subsequent substitutions. Mastering this workflow requires strict temperature control, precise nucleophile ordering, and rigorous environmental management.

Logical Workflow of Sequential Substitution

Workflow for the temperature-controlled sequential substitution of cyanuric chloride.

Quantitative Reaction Parameters

To successfully synthesize unsymmetrical triazines, the reaction conditions must be scaled according to the increasing activation energy barriers of the deactivated ring.

Substitution StepTarget IntermediateTemperature RangeTypical Reaction TimeEst. Activation EnergyPreferred Nucleophile Type
First ( SN​Ar 1) Dichlorotriazine0–5 °C1–4 hours2–8 kcal/molAliphatic Amines, Thiols
Second ( SN​Ar 2) Monochlorotriazine20–25 °C12–24 hours9–15 kcal/molPhenols, Anilines
Third ( SN​Ar 3) Trisubstituted80–100 °C (Reflux)12–48 hours>15 kcal/molAlcohols, Weak Nucleophiles
Self-Validating Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By monitoring the physical and chemical feedback of the reaction, you can confirm success at each stage before proceeding.

Phase 1: Monosubstitution (0–5 °C)
  • Preparation: Dissolve 1.0 equivalent of cyanuric chloride in anhydrous THF or acetone.

    • Causality: Cyanuric chloride is highly sensitive to moisture. Anhydrous conditions prevent premature hydrolysis of the starting material.

  • Thermal Control: Submerge the reaction flask in an ice-water bath. Wait until the internal temperature stabilizes strictly at 0–5 °C. Because the first substitution is highly exothermic, 1 to prevent the reaction from providing its own activation energy for the second substitution[1].

  • Addition: Add 1.0 eq of the most reactive nucleophile (e.g., an aliphatic amine) dropwise. Follow immediately with 1.0–1.1 eq of a non-nucleophilic base (e.g., DIPEA or Na2​CO3​ ).

    • Causality: The base scavenges the HCl byproduct. If HCl is not neutralized, it will protonate the incoming amine, rendering it non-nucleophilic and stalling the reaction.

  • Validation Check: Monitor the pH of the reaction mixture. If the pH drops below 6, your base has been depleted. Add base until the pH stabilizes at ~7.5. TLC should reveal a single new spot with a lower Rf​ value than the starting material.

Phase 2: Disubstitution (20–25 °C)
  • Addition: To the purified dichlorotriazine intermediate, add 1.0 eq of the second nucleophile and 1.1 eq of base.

  • Incubation: Stir at room temperature (20–25 °C) for 12–24 hours.

    • Causality: The ring is now partially deactivated. Room temperature provides sufficient kinetic energy to overcome the 9–15 kcal/mol barrier without forcing the third substitution.

  • Validation Check: Perform LC-MS. The complete disappearance of the monosubstituted mass peak confirms that the reaction has reached completion.

Phase 3: Trisubstitution (80–100 °C)
  • Heating: Add an excess (1.2–1.5 eq) of the final nucleophile and base. Heat the mixture to reflux (80–100 °C) in a high-boiling solvent like 1,4-dioxane.

    • Causality: The ring is now highly electron-rich and sterically hindered. Overcoming the >15 kcal/mol barrier requires intense, sustained thermal energy.

  • Validation Check: If the reaction stalls after 24 hours (indicated by persistent disubstituted mass on LC-MS), steric bulk is the limiting factor. Transition to microwave irradiation to force completion.

Troubleshooting Guides & FAQs

Q1: I am getting a mixture of mono- and di-substituted triazines during my first step. How do I improve regioselectivity? A1: This is a classic symptom of either an exothermic runaway or incorrect nucleophile ordering.

  • Causality: If the heat generated by the first substitution is not dissipated, the localized temperature spikes will provide the activation energy needed for the second substitution. Furthermore, nucleophile reactivity dictates the substitution sequence. As demonstrated in 2, the preferential order for sequential substitution must follow the nucleophile's intrinsic reactivity: aliphatic amine > phenol ≫ aliphatic alcohol[2].

  • Solution: Ensure your most reactive nucleophile is added first at strictly 0 °C. Add the base dropwise to prevent rapid exothermic neutralization.

Q2: My yield is severely reduced, and I suspect hydrolysis is occurring. How does water compete in this reaction? A2: Water is a competing nucleophile that irreversibly degrades cyanuric chloride into cyanuric acid and HCl.

  • Causality: 3 reveal that hydrolysis is highly pH-dependent, proceeding via an SN​1 mechanism at pH ≤ 6 and an accelerated SN​2 mechanism at pH ≥ 7[3].

  • Solution: Use strictly anhydrous solvents for the first step. If an aqueous buffer is mandatory, keep the temperature at exactly 0 °C to kinetically suppress the hydrolysis rate.

Mechanistic pathways of cyanuric chloride hydrolysis based on pH conditions.

Q3: The third substitution step is stalling, even after 24 hours at room temperature. What is the mechanistic block? A3: The triazine ring is now heavily deactivated.

  • Causality: The first two nucleophiles have donated significant electron density into the ring, eliminating its electrophilicity. The activation energy for the third SN​Ar step is now >15 kcal/mol.

  • Solution: Room temperature is insufficient. You must reflux the reaction at 80–100 °C. If the reaction still stalls due to steric hindrance, 4 provides the precise thermal control and rapid heating needed to overcome the high activation barrier without degrading the product through prolonged boiling[4].

References
  • Organic & Biomolecular Chemistry (RSC Publishing). "Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights".
  • ResearchGate. "Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution".
  • MDPI. "Triazine: An Important Building Block of Organic Materials for Solar Cell Application".
  • Benchchem. "Application Notes & Protocols: Microwave-Assisted Synthesis of 1,3,5-Triazine Derivatives".

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Triazine-Based Coupling Reagents vs. Modern Alternatives in Amide and Peptide Synthesis

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of daily work. The choice of coupling reagent is a critical decision point that dictates not only...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of daily work. The choice of coupling reagent is a critical decision point that dictates not only the success of a reaction but also its efficiency, scalability, and the chiral integrity of the final product. Among the vast arsenal of available reagents, triazine-based activators, particularly 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have carved out a significant niche.

This guide provides an in-depth, objective comparison of this class of reagents against other widely used alternatives, including aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC/NHS). We will delve into the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to empower you to make the most informed choice for your specific synthetic challenge.

The Triazine Advantage: A Mechanistic Overview

Triazine-based coupling reagents, derived from cyanuric chloride, offer a unique combination of high reactivity, operational simplicity, and favorable byproduct profiles. The most commonly employed reagent in this class is DMTMM, which is a stable, crystalline solid. It is often generated in situ or used as a pre-formed salt from 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).[1]

The efficacy of DMTMM stems from its ability to rapidly activate a carboxylic acid. The reaction proceeds through the formation of a highly reactive O-acylisourea-like intermediate, the 2-acyloxy-4,6-dimethoxy-1,3,5-triazine ester. This active ester is then susceptible to nucleophilic attack by a primary or secondary amine to form the desired amide bond.

A key advantage of this mechanism is that the byproducts, N-methylmorpholine hydrochloride and 2,4-dimethoxy-6-hydroxy-1,3,5-triazine, are highly soluble in water.[1][2] This simplifies the purification process immensely, often requiring only a simple aqueous workup, a significant advantage over reagents like dicyclohexylcarbodiimide (DCC) which produces a notoriously difficult-to-remove urea byproduct.[2][3]

DMTMM_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester Active Triazine Ester Carboxylic_Acid->Active_Ester DMTMM DMTMM DMTMM Amine R'-NH2 Amide Amide (R-CO-NHR') Active_Ester->Amide Amine (R'-NH2) Byproducts Water-Soluble Byproducts Active_Ester->Byproducts Release

Caption: Mechanism of DMTMM-mediated amide bond formation.

Performance Benchmark: A Head-to-Head Comparison

The selection of a coupling reagent is a multi-factorial decision. While yield is a primary concern, factors like reaction speed, suppression of racemization, cost, and safety are equally critical.

Coupling Efficiency and Yield

DMTMM has demonstrated exceptional efficiency, often providing yields superior to the widely used EDC/NHS system, particularly in aqueous media for bioconjugation.[4][5][6] In a systematic analysis of amine ligation to hyaluronan, DMTMM consistently gave higher yields than EDC/NHS for a variety of substrates, including small molecules, functional molecules, and proteins.[4][6] This high efficiency extends to organic solvents, where it facilitates the synthesis of amides from carboxylic acids and amines in good to excellent yields.[7]

Compared to the potent aminium salts like HATU and HBTU, the data is more nuanced. While HATU is often the reagent of choice for extremely difficult couplings, such as those involving sterically hindered or N-methylated amino acids,[3][8][9] DMTMM and related triazines provide a compelling balance of reactivity and cost-effectiveness for a broad range of standard and moderately challenging substrates.[10][11]

Coupling ReagentTypical Yield Range (%)Key StrengthsCommon Applications
DMTMM 85-98%Excellent in protic/aqueous media, water-soluble byproducts, cost-effective.[1][2][4]Bioconjugation, general amide synthesis, solution & solid-phase peptide synthesis.[5][10]
EDC/NHS 70-95%"Zero-length" crosslinker, water-soluble.[12]Bioconjugation, immobilizing proteins, standard peptide coupling.[12][13]
HATU/HBTU 90-99%Very high reactivity, fast kinetics, effective for difficult couplings.[3][8][14]Sterically hindered couplings, N-methyl amino acids, rapid SPPS.[3][9]
PyBOP 85-98%High efficiency, phosphonium-based (avoids guanidinylation side reaction).[15]General peptide synthesis, fragment condensation.[3]
Racemization Suppression

Preserving stereochemical integrity is paramount in peptide synthesis. Racemization, the loss of chiral purity at the α-carbon, can occur during the activation step, primarily through the formation of an oxazolone intermediate.[16][17]

DMTMM has been shown to be a low-racemization reagent. Studies have demonstrated that in peptide fragment coupling, the extent of racemization with DMTMM is minimal, particularly when conducted in less-polar solvents like THF or ethyl acetate.[18] While polar protic solvents like methanol can lead to a slight increase in racemization, it remains low overall.[18]

Modern aminium reagents like HATU and HCTU are also lauded for their ability to suppress racemization.[3][8] The incorporation of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is particularly effective at preventing the formation of the problematic oxazolone intermediate.[9][16] While direct, extensive comparative studies are limited, both DMTMM and advanced uronium salts are considered superior to older methods like carbodiimides without additives for maintaining chiral purity.[16][18]

Reagent SystemRelative Racemization RiskMechanistic Reason
DMTMM LowEfficient formation of active ester minimizes lifetime of racemization-prone intermediates.[18]
DIC + Oxyma/HOAt Very LowAdditives act as activated ester intermediates, suppressing oxazolone formation.[16][19][20]
HATU Very LowAnchimeric assistance from the pyridine nitrogen of the HOAt moiety suppresses racemization.[9][16]
HBTU/PyBOP LowHOBt-based active esters are effective at minimizing racemization compared to older methods.[3][17]
Operational Simplicity & Safety

One of the most compelling arguments for using DMTMM is its ease of use. The reaction is typically a one-step, one-pot procedure where the reagent is added to a mixture of the acid and amine.[7] The water-solubility of its byproducts dramatically simplifies purification, which is a significant bottleneck in many synthetic workflows.[2][11]

In contrast, while highly effective, reagents based on HOBt and HOAt (e.g., HBTU, HATU) carry safety warnings, as their parent triazoles can be explosive under certain conditions.[9][21] This has led to the development of safer alternatives like COMU, which is based on the non-explosive OxymaPure.[9][15] DMTMM, being a stable solid without explosive precursors, presents a favorable safety profile.[18]

Experimental Protocols: Putting Theory into Practice

To ensure scientific integrity, a protocol must be a self-validating system. This means including clear steps, stoichiometric relationships, and monitoring procedures that allow the researcher to verify the progress and success of each stage.

Protocol 1: General Solution-Phase Amide Synthesis using DMTMM

This protocol is designed for the straightforward coupling of a carboxylic acid and a primary or secondary amine in an organic solvent.

Causality: Methanol is chosen as an ideal polar solvent because it solubilizes a wide range of compounds and is easily removed.[7] The 1:1:1 stoichiometry of acid, amine, and DMTMM is typically sufficient for a clean, high-yielding reaction.

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) and the amine (1.0 mmol, 1.0 equiv) in methanol (5-10 mL).

  • Reagent Addition: Add DMTMM (1.1 mmol, 1.1 equiv) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, 20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). This step removes the water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude amide, which can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using DMTMM

This protocol outlines a standard coupling cycle on a resin support, a common workflow in drug development.

Causality: The use of N,N-Diisopropylethylamine (DIPEA) as a base is crucial for maintaining a basic pH required for efficient coupling on the solid support.[11] The equivalents are increased relative to solution-phase to drive the reaction to completion on the heterogeneous solid phase. A Kaiser test provides a reliable qualitative check for the presence of free primary amines, validating the completion of the coupling step.

SPPS_Workflow Start Resin with N-terminal Amine Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, DMTMM, DIPEA in NMP) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check 5. Kaiser Test Wash2->Check Check->Coupling Positive (Incomplete) Repeat Repeat Cycle for Next Amino Acid Check->Repeat Negative (Complete) Repeat->Deprotection End Cleavage & Purification Repeat->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Following N-terminal Fmoc-deprotection and washing, swell the resin in N-Methyl-2-pyrrolidone (NMP).

  • Coupling Cocktail Preparation: In a separate vessel, dissolve the N-Fmoc protected amino acid (3.0 equiv relative to resin loading) in NMP.

  • Activation & Coupling: Add DMTMM (3.0 equiv) and DIPEA (6.0 equiv) to the amino acid solution.[11] Immediately add this activated mixture to the deprotected resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes. The coupling reaction is typically rapid.

  • Validation: Remove a small sample of resin beads, wash them thoroughly with DMF, and perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (e.g., 6 times) to remove excess reagents and byproducts before proceeding to the next deprotection step.

Conclusion and Recommendations

2,4-Dimethoxy-1,3,5-triazine derivatives, particularly DMTMM, represent a highly effective, versatile, and economical class of coupling reagents. Their standout features are the ability to promote high-yield couplings in both organic and aqueous media and the generation of water-soluble byproducts that vastly simplify purification.

Recommendations:

  • For Bioconjugation and Aqueous Chemistry: DMTMM is a superior choice over EDC/NHS, often providing higher yields and requiring less stringent pH control.[4][5]

  • For Routine Amide and Peptide Synthesis: DMTMM is an excellent, cost-effective workhorse reagent that offers a favorable balance of reactivity, low racemization, and operational simplicity.

  • For "Difficult" Couplings: For the most challenging substrates, such as highly sterically hindered or N-methylated amino acids where speed is paramount, premium aminium reagents like HATU or safer alternatives like COMU may provide a performance edge, albeit at a higher cost.[3][9][14]

Ultimately, the choice of coupling reagent is context-dependent. By understanding the mechanistic nuances and comparative performance data presented here, researchers can select the optimal tool to accelerate their discovery and development efforts, ensuring both efficiency and the integrity of their final products.

References

  • Falchi, A., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 196. [Link]

  • Lam, H. Y. P., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Wieczorek, R., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(33), 3274-3277. [Link]

  • El-Faham, A., et al. (2009). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules, 14(6), 2099-2111. [Link]

  • Nishikubo, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5431. [Link]

  • Troeira, R., et al. (2024). Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Medicinal Chemistry. [Link]

  • D'Este, M., et al. (2014). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to hyaluronan in water. Carbohydrate Polymers, 109, 111-118. [Link]

  • Alia, H. A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1735-1747. [Link]

  • D'Este, M., et al. (2026). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water. Carbohydrate Polymers. [Link]

  • Organic Synthesis. Acid-Amine Coupling using HBTU. Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Triazine-based coupling reagents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Andersen, J., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(5), 2181-2189. [Link]

  • SigutLabs. (2022, March 7). Reagent of the month - March- DMTMM. SigutLabs. [Link]

  • Murray, P., et al. (2024). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. Drug Discovery Today. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 27). Choosing the Right Coupling Reagent: The Advantages of DMTMM. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. (n.d.). Direct Preparation of Primary Amides by Reaction of Carboxylic Acids and Ammonia in Alcohols Using DMT-MM. ResearchGate. [Link]

  • D'Este, M., et al. (2014). A systematic analysis of DMTMM vs EDC/NHS for ligation of amines to Hyaluronan in water. Carbohydrate Polymers, 109, 111-118. [Link]

  • Kunishima, M., et al. (2002). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM). Chemical and Pharmaceutical Bulletin, 50(4), 549-550. [Link]

  • Wikipedia. (n.d.). Dimethyltryptamine. Wikipedia. [Link]

  • Sionkowska, A., et al. (2024). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film. Materials, 17(9), 2004. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Diva-Portal.org. (n.d.). Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation. Diva-Portal.org. [Link]

  • Maccarone, A. T., et al. (2026). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. ChemSusChem. [Link]

  • Gkeka, P., et al. (2024). A Computational Approach for the Discovery of Novel DNA Methyltransferase Inhibitors. International Journal of Molecular Sciences, 25(8), 4381. [Link]

  • Chen, Y.-C., et al. (2019). Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. Scientific Reports, 9(1), 2779. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]

  • ResearchGate. (n.d.). Approach to green chemistry of DMT-MM: Recovery and recycle of coproduct to chloromethane-free DMT-MM. ResearchGate. [Link]

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Comparative

A Comparative Spectroscopic Guide to Substituted 1,3,5-Triazines: Unraveling Structure-Property Relationships

Abstract Substituted 1,3,5-triazines are a versatile class of heterocyclic compounds with significant applications in drug discovery, materials science, and agricultural chemistry. Their chemical and photophysical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted 1,3,5-triazines are a versatile class of heterocyclic compounds with significant applications in drug discovery, materials science, and agricultural chemistry. Their chemical and photophysical properties are intricately linked to the nature and position of substituents on the triazine core. This guide provides a comprehensive spectroscopic comparison of various substituted 1,3,5-triazines, offering researchers, scientists, and drug development professionals a detailed understanding of how substituent effects manifest in UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. By presenting supporting experimental data and elucidating the underlying principles, this document serves as a practical reference for the rational design and characterization of novel triazine derivatives.

Introduction: The Versatile 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This unique structure imparts a planar geometry and distinct electronic characteristics. The strategic introduction of various substituents onto the triazine ring allows for the fine-tuning of its properties, leading to a broad spectrum of applications. For instance, in drug development, substituted triazines have shown potential as anticancer, antiviral, and antimicrobial agents.[1] In materials science, they are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and polymers with enhanced thermal stability.[2][3]

The predictive understanding of how substituents will alter the spectroscopic signatures of a 1,3,5-triazine derivative is paramount for efficient synthesis and application-driven design. This guide will systematically explore the spectroscopic consequences of substitution, providing a framework for correlating molecular structure with observable spectral data.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For 1,3,5-triazines, the key electronic transitions are typically π → π* and n → π*. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature of the substituents.

Causality of Substituent Effects:

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2), alkoxy (-OR), and alkyl groups increase the electron density of the triazine ring. This destabilizes the ground state and stabilizes the excited state, resulting in a bathochromic shift (shift to longer wavelengths) of the π → π* transition.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring. This stabilizes the ground state more than the excited state, leading to a hypsochromic shift (shift to shorter wavelengths).

  • Extended Conjugation: Attaching aromatic or other conjugated systems to the triazine core extends the π-system, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This invariably leads to a significant bathochromic shift. For example, styryl-substituted triazines exhibit absorption maxima at significantly longer wavelengths compared to their non-conjugated counterparts.[2]

Comparative UV-Vis Absorption Data:

Compound IDKey Substituentsλabs (nm)SolventReference
Series 1: Styryl Triazines
7aDiethylamino, Cyano381Acetonitrile[2]
7bDiethylamino, Cyano378Acetonitrile[2]
7cDiethylamino, Phenylacetonitrile354Acetonitrile[2]
Series 2: Amino Acid Conjugates
5aN,N-diethylaniline, Glycine352DMSO/Water[4]
5cN,N-diethylaniline, Tyrosine379DMSO/Water[4]
5fN,N-diethylaniline, Cysteine363DMSO/Water[4]

Table 1: Comparison of UV-Visible absorption maxima for different series of substituted 1,3,5-triazines.

Fluorescence Spectroscopy: The Impact of Substitution on Emission Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. The emission properties, including the emission wavelength (λem), quantum yield (ΦF), and Stokes shift (the difference between λabs and λem), are profoundly influenced by the substituents on the triazine ring.

Mechanistic Insights into Substituent Effects:

The fluorescence of substituted triazines is often governed by intramolecular charge transfer (ICT) states.[5] In a typical donor-π-acceptor (D-π-A) system, photoexcitation promotes an electron from a donor-affiliated orbital to an acceptor-affiliated orbital. The stability of this ICT state dictates the emission energy and efficiency.

  • Strong Donor-Acceptor Pairs: The presence of potent electron-donating groups (e.g., dialkylamino) and electron-withdrawing groups (e.g., cyano) can create a strong ICT character, often leading to large Stokes shifts and emission in the visible region.[2]

  • Quantum Yield Modulation: The fluorescence quantum yield is a measure of the efficiency of the emission process. Substituents that promote non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing) will quench fluorescence and result in a lower quantum yield. Conversely, rigidifying the molecular structure or introducing substituents that hinder non-radiative decay can enhance the quantum yield. For instance, some triazine derivatives exhibit aggregation-induced emission (AIE), where their fluorescence is enhanced in the aggregated state due to the restriction of intramolecular rotations.[6]

Comparative Fluorescence Data:

Compound IDKey Substituentsλem (nm)Stokes Shift (nm)ΦFSolventReference
Series 1: Styryl Triazines
7aDiethylamino, Cyano422410.0039Ethanol[2][5]
7bDiethylamino, Cyano413350.0026Ethanol[2][5]
7cDiethylamino, Phenylacetonitrile408540.0082Ethanol[2][5]
Series 2: Amino Acid Conjugates
5aN,N-diethylaniline, Glycine420680.106DMSO/Water[4]
5cN,N-diethylaniline, Tyrosine4971180.383DMSO/Water[4]
5fN,N-diethylaniline, Cysteine460970.254DMSO/Water[4]

Table 2: Comparison of fluorescence emission maxima, Stokes shifts, and quantum yields for different series of substituted 1,3,5-triazines.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. Both 1H and 13C NMR provide detailed information about the chemical environment of the nuclei within a molecule.[7]

Interpreting Substituent-Induced Chemical Shifts:

The chemical shifts of the protons and carbons in the triazine ring and its substituents are highly informative.

  • 1H NMR: The protons attached to or near the triazine ring will experience changes in their chemical shifts based on the electronic nature of the substituents. For instance, the protons of an amino group directly attached to the triazine ring will have a chemical shift that is sensitive to the other substituents on the ring.

  • 13C NMR: The chemical shifts of the carbon atoms within the triazine ring are particularly diagnostic. Electron-donating groups will cause an upfield shift (to lower ppm values) of the ring carbons, while electron-withdrawing groups will cause a downfield shift (to higher ppm values).[8] This is a direct consequence of the change in electron density at the carbon nuclei.

Representative 1H and 13C NMR Data:

CompoundSubstituent1H NMR (δ, ppm)13C NMR (δ, ppm)SolventReference
7c2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)NH: 10.73, CH: 8.02, Ar: 7.54-7.60Triazine C: 164.2, 164.5DMSO-d6[9]
114,4'-(6-(2-(Pyridin-2-ylmethylene)hydrazinyl)-...-diyl)dimorpholineNH: 11.00, CH: 8.00, Ar: 7.44-8.71Triazine C: 164.5, 164.8DMSO-d6[9]
2N2-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-...-triamineAromatic & NH protons: 6.87-7.33Triazine C: 156.1, 156.7, 158.2MeOD[10]

Table 3: Selected 1H and 13C NMR chemical shifts for representative substituted 1,3,5-triazines.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Key Vibrational Modes of Substituted Triazines:

The IR spectrum of a substituted 1,3,5-triazine will display characteristic absorption bands corresponding to the vibrations of the triazine ring and its substituents.

  • Triazine Ring Vibrations: The triazine ring itself has several characteristic vibrational modes, including C-N stretching and ring breathing modes. These typically appear in the fingerprint region of the IR spectrum (below 1500 cm-1).[11]

  • Substituent Vibrations: The presence of specific substituents will give rise to distinct IR bands. For example:

    • -NH2 group: N-H stretching vibrations typically appear as one or two sharp bands in the region of 3300-3500 cm-1.

    • -C=O group: A strong C=O stretching band will be observed in the range of 1650-1800 cm-1.

    • -C≡N group: A sharp, medium-intensity C≡N stretching band will appear around 2200-2260 cm-1.

    • Aromatic C-H stretching: These bands are typically observed just above 3000 cm-1.

The exact positions of these bands can be subtly influenced by the electronic effects of other substituents on the triazine ring.

Characteristic IR Absorption Frequencies:

Functional GroupVibrational ModeTypical Frequency Range (cm-1)
N-H (amine)Stretching3200 - 3500
C=N (triazine ring)Stretching1500 - 1600
C=C (aromatic)Stretching1400 - 1600

Table 4: General IR absorption frequencies for functional groups commonly found in substituted 1,3,5-triazines.[9]

Experimental Protocols

The reliable spectroscopic characterization of substituted 1,3,5-triazines depends on standardized experimental procedures.

General Synthesis of Substituted 1,3,5-Triazines

The synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and reactive precursor. The chlorine atoms can be sequentially substituted by various nucleophiles in a temperature-controlled manner.[5]

  • First Substitution: Typically performed at low temperatures (e.g., 0-5 °C) to achieve mono-substitution.

  • Second Substitution: Carried out at room temperature.

  • Third Substitution: Often requires elevated temperatures or microwave irradiation to drive the reaction to completion.[5]

Synthesis_Workflow Cyanuric_Chloride Cyanuric Chloride Mono_Substituted Mono-substituted Triazine Cyanuric_Chloride->Mono_Substituted Substitution Nucleophile1 Nucleophile 1 (0-5 °C) Di_Substituted Di-substituted Triazine Mono_Substituted->Di_Substituted Substitution Nucleophile2 Nucleophile 2 (Room Temp) Tri_Substituted Tri-substituted Triazine Di_Substituted->Tri_Substituted Substitution Nucleophile3 Nucleophile 3 (Elevated Temp/ Microwave)

Caption: General synthetic workflow for substituted 1,3,5-triazines.

Spectroscopic Measurements

UV-Visible Spectroscopy:

  • Prepare a dilute solution of the sample (typically 10-5 to 10-6 M) in a spectroscopic grade solvent.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Use the pure solvent as a blank for baseline correction.

Fluorescence Spectroscopy:

  • Prepare a dilute solution of the sample (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

  • Excite the sample at its absorption maximum (λabs).

  • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Fluorescence quantum yields can be determined relative to a known standard (e.g., quinine sulfate or anthracene).[5]

NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, MeOD).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Triazine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Analysis Correlate Spectra with Structure UV_Vis->Data_Analysis Fluorescence->Data_Analysis NMR->Data_Analysis IR->Data_Analysis

Caption: Workflow for the spectroscopic analysis of substituted 1,3,5-triazines.

Conclusion

The spectroscopic properties of substituted 1,3,5-triazines are highly tunable and provide a wealth of information about their molecular structure and electronic properties. This guide has demonstrated that a multi-spectroscopic approach, combining UV-Vis, fluorescence, NMR, and IR techniques, is essential for the comprehensive characterization of these important compounds. By understanding the fundamental principles of how substituents influence spectroscopic outcomes, researchers can more effectively design and synthesize novel 1,3,5-triazine derivatives with tailored properties for a wide range of applications in science and technology.

References

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  • Ma, M., et al. (2018). Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship. Journal of Fluorescence, 28(2), 707-723. [Link]

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  • Wang, D., et al. (2012). Synthesis and Characterization of New 1,3,5-Triazine-Based Compounds Exhibiting Aggregation-Induced Emission and Mechanochromism. Acta Physico-Chimica Sinica, 28(11), 2631-2638. [Link]

  • Abdellatif, K. R. A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(11), 2999. [Link]

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  • Rybáková, B., et al. (2018). 3-Substituted Benzo[e][1][5][10]triazines: Synthesis and Electronic Effects of the C(3) Substituent. The Journal of Organic Chemistry, 83(10), 5618–5632. [Link]

  • ResearchGate. (n.d.). 1H and 13C chemical shifts distinguishing the major and minor isomers of the imine group in different compounds. [Link]

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  • Gökçe, M., et al. (2019). Investigating Triorthogonal Chemoselectivity. Effect of Azide Substitution on the Triazine Core. Organic Letters, 21(19), 7953–7957. [Link]

  • Shallal, M. A., & Hussien, H. Y. (2021). Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring. Egyptian Journal of Chemistry, 64(12), 7203-7208. [Link]

  • Al-Tabakha, M. M., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1234. [Link]

  • El-Sayed, M. A., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2345. [Link]

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Validation

A Senior Application Scientist's Literature Review &amp; Comparison Guide: Substituted 1,3,5-Triazines in Targeted Drug Discovery

Executive Summary: The Privileged Nature of the s-Triazine Scaffold In modern drug discovery, selecting the right heterocyclic scaffold is the foundational step that dictates a molecule's pharmacokinetic profile, target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the s-Triazine Scaffold

In modern drug discovery, selecting the right heterocyclic scaffold is the foundational step that dictates a molecule's pharmacokinetic profile, target affinity, and synthetic accessibility. The s-triazine (1,3,5-triazine) core has emerged as a highly privileged structure, yielding FDA-approved therapeutics such as the IDH2 inhibitor 1 [5] and advanced clinical candidates like Gedatolisib.

Unlike pyrimidines or pyridines, the symmetrical, highly electron-deficient nature of the 1,3,5-triazine ring offers unique advantages. It allows for predictable, temperature-controlled orthogonal nucleophilic substitutions, enabling rapid generation of diverse libraries [1]. Furthermore, the three nitrogen atoms in the ring act as powerful hydrogen-bond acceptors, frequently outperforming bioisosteric pyrimidine equivalents in kinase hinge-binding regions. This guide objectively compares the performance of 1,3,5-triazine derivatives against alternative scaffolds, supported by mechanistic insights and experimental data.

Performance Comparison 1: Allosteric Inhibition of Mutant IDH2

The Mechanistic Rationale

Wild-type Isocitrate Dehydrogenase 2 (IDH2) catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific oncogenic mutations (e.g., IDH2 R140Q) confer a neomorphic activity, converting α-KG into the oncometabolite D-2-hydroxyglutarate (D-2HG). Accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, blocking cellular differentiation and driving acute myeloid leukemia (AML)[2].

G Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 (Oxidative Decarboxylation) Isocitrate->WT_IDH2 aKG α-Ketoglutarate (α-KG) WT_IDH2->aKG Mut_IDH2 Mutant IDH2 (R140Q) (Neomorphic Activity) aKG->Mut_IDH2 D2HG D-2-Hydroxyglutarate (D-2HG) (Oncometabolite) Mut_IDH2->D2HG Block Cellular Differentiation Block & Tumorigenesis D2HG->Block Enasidenib Enasidenib (1,3,5-Triazine) Allosteric Inhibitor Enasidenib->Mut_IDH2 Inhibits via H-bond (Gln316)

Figure 1: IDH2 metabolic pathway and the allosteric intervention by 1,3,5-triazine inhibitor Enasidenib.

Scaffold Comparison: Triazine vs. Non-Triazine

Enasidenib utilizes the 1,3,5-triazine core not merely as a passive structural linker, but as an active pharmacophore. Crystallographic data (PDB: 5I96) reveals that Enasidenib binds to an allosteric pocket at the homodimer interface of IDH2. The triazine core nitrogen accepts a critical hydrogen bond from the Gln316 residue, while precisely orienting its trifluoromethyl-pyridine tails to form hydrophobic interactions with Asp312 [3].

When comparing Enasidenib to early-generation non-triazine inhibitors (like the sulfonamide-based AGI-6780), the triazine scaffold demonstrates a superior Selectivity Index (SI). Recent structural optimizations of the triazine core (introducing an amino linker) further enhanced the selectivity over wild-type IDH2 by over 348-fold, minimizing off-target toxicity in normal cells [2].

Performance Comparison 2: PI3Kα Inhibition (Triazine vs. Pyrimidine)

Phosphoinositide 3-kinase alpha (PI3Kα) is a heavily pursued target in oncology. When designing ATP-competitive kinase inhibitors, medicinal chemists frequently debate between using a pyrimidine or a 1,3,5-triazine scaffold.

A definitive2 systematically replaced the 1,3,5-triazine fragment with a pyrimidine core based on bioisosteric principles [4].

The Result: The 1,3,5-triazine derivatives significantly outperformed their pyrimidine counterparts. The causality lies in the electrostatic surface potential: the additional nitrogen in the triazine ring enhances the electron-withdrawing effect, strengthening the hydrogen-bond acceptor interactions with the hinge region (specifically Val851) of the PI3Kα ATP-binding pocket [6].

Quantitative Data Summary: PI3Kα Inhibitory Efficacy
Scaffold TypeCompound DesignationKey SubstituentPI3Kα IC₅₀ (nM)Antiproliferative Activity (HCT-116)
1,3,5-Triazine Compound 13Dithiocarbamate-methoxy1.2 High (Nanomolar GI₅₀)
1,3,5-Triazine Compound 41Tetrahydropyrido-pyrimidine7.04 High
Pyrimidine Compound 20Dithiocarbamate-methoxy>10.0 Moderate
Pyrimidine Compound 23Dithiocarbamate-fluoro>15.0 Moderate

Data indicates that the retention of the triazine core is critical for maintaining low-nanomolar potency against PI3Kα.

Self-Validating Experimental Protocol: Synthesis & High-Throughput Screening

To successfully leverage the 1,3,5-triazine scaffold, researchers must utilize its orthogonal chemoselectivity. Below is a self-validating workflow for synthesizing and screening triazine-based IDH2 inhibitors.

G TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Sub1 1st Nucleophilic Substitution (0-5 °C) TCT->Sub1 Decreased π-electron density Sub2 2nd Nucleophilic Substitution (20-25 °C) Sub1->Sub2 Moderate reactivity Sub3 3rd Nucleophilic Substitution (80-100 °C) Sub2->Sub3 Low reactivity (requires heat) Assay NADPH Fluorescence Assay (Primary Screen) Sub3->Assay Library Generation Validation LC-MS/MS D-2HG Quantitation (Orthogonal Validation) Assay->Validation Hit Confirmation

Figure 2: Experimental workflow detailing the orthogonal synthesis and self-validating screening of triazines.

Phase 1: Orthogonal Synthesis of Triaminotriazines

Causality Check: Cyanuric chloride (TCT) loses reactivity with each substitution due to the gain of π-orbital electron density. Strict thermal control is mandatory to prevent unwanted polysubstitution [1].

  • Primary Substitution (0–5 °C): Dissolve TCT in anhydrous THF. Add the first nucleophile (e.g., an arylamine) dropwise over 30 minutes in an ice bath. Why: The highly electron-deficient TCT reacts violently; thermal control ensures mono-substitution.

  • Secondary Substitution (20–25 °C): Introduce the second nucleophile and a mild base (e.g., DIPEA) to neutralize the generated HCl. Stir at room temperature for 4 hours. Why: The first substitution donates electron density into the triazine ring, raising the activation energy required for the second chlorine displacement.

  • Tertiary Substitution (80–100 °C): Add the final nucleophile (e.g., an aliphatic amine) and reflux for 12 hours. Why: The ring is now significantly deactivated. Thermal energy is required to drive the final substitution to completion.

Phase 2: Self-Validating Biochemical Assay (IDH2 Inhibition)

A robust protocol must differentiate true inhibitors from assay artifacts (e.g., compound autofluorescence).

  • Enzyme Incubation: Incubate recombinant mutant IDH2 (R140Q) with the synthesized triazine library (10-point dose-response, 0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂).

  • Substrate Addition: Initiate the reaction by adding 1 mM α-KG and 2 µM NADPH.

  • Fluorescence Monitoring: Measure NADPH depletion via fluorescence microplate reader (Ex: 340 nm, Em: 460 nm) over 60 minutes.

  • Self-Validation System:

    • Positive Control: Enasidenib (Expected IC₅₀ ~100 nM).

    • Negative Control: 0.1% DMSO vehicle.

    • Orthogonal Validation (Crucial): Hit compounds must be subjected to LC-MS/MS to directly quantify the reduction of the D-2HG product. This ensures the observed fluorescence drop is due to true enzymatic inhibition, not compound quenching or aggregation.

Conclusion

The 1,3,5-triazine scaffold is far more than a convenient synthetic hub. As demonstrated by its application in IDH2 and PI3Kα inhibitors, its unique electronic properties and hydrogen-bonding capabilities provide distinct advantages over pyrimidine and quinazoline alternatives. By leveraging orthogonal chemoselectivity, drug development professionals can rapidly generate highly potent, target-selective libraries that translate effectively into clinical success.

References

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation MDPI URL
  • Structure-Based Drug Design of Novel Triaminotriazine Derivatives as Orally Bioavailable IDH2 R140Q Inhibitors with High Selectivity...
  • Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents Taylor & Francis URL
  • Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors PMC - NIH URL
  • Enasidenib | C19H17F6N7O | CID 89683805 PubChem - NIH URL
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review MDPI URL

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Comparative

The Definitive Guide to Coupling Reagents: Controlling Racemization in Peptide Synthesis

As peptide therapeutics continue to dominate modern drug development pipelines, the demand for high-purity, chirally intact synthetic peptides has never been higher. A critical bottleneck in both Solid-Phase Peptide Synt...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics continue to dominate modern drug development pipelines, the demand for high-purity, chirally intact synthetic peptides has never been higher. A critical bottleneck in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis is the loss of chiral integrity—specifically, epimerization at the α-carbon during amide bond formation.

As a Senior Application Scientist, I have evaluated countless synthetic methodologies. The choice of coupling reagent and additive is not merely a matter of yield; it is the primary defense against racemization. This guide provides an objective, data-driven comparison of modern coupling reagents, explaining the mechanistic causality behind their performance and providing a self-validating protocol for empirical testing.

The Mechanistic Causality of Racemization

To control racemization, we must first understand its origin. During the activation of the C-terminal carboxylic acid, the highly reactive intermediate (such as an O-acylisourea or active ester) is susceptible to intramolecular attack by the adjacent carbonyl oxygen. This forms a 5(4H)-oxazolone intermediate.

Under the basic conditions typically required for coupling (e.g., in the presence of DIEA or collidine), the α-proton of the oxazolone is easily abstracted, forming an achiral enol/enolate. When the incoming amine attacks this planar intermediate, it can approach from either face, resulting in a mixture of L- and D-epimers.

G A Activated Amino Acid (O-Acylisourea / Active Ester) B 5(4H)-Oxazolone Intermediate A->B Intramolecular Attack D L-Peptide (Desired) A->D Direct Aminolysis C Deprotonation (Enol / Enolate Formation) B->C Base Catalysis C->D Aminolysis (Retained) E D-Peptide (Epimerized) C->E Aminolysis (Inverted)

Mechanism of base-catalyzed oxazolone formation and subsequent racemization.

The goal of a superior coupling reagent or additive is to maximize the rate of direct aminolysis while minimizing the lifespan of the oxazolone intermediate.

Evolution and Comparison of Coupling Reagents

The landscape of coupling reagents has evolved significantly from the early use of unprotected carbodiimides. Today, the field is dominated by advanced additives and uronium/aminium salts[1].

The Legacy Benzotriazoles: HOBt and HOAt

Historically, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) were used alongside Diisopropylcarbodiimide (DIC) to convert the highly reactive O-acylisourea into a more stable, yet highly amine-reactive, active ester[2]. While HOAt significantly outperforms HOBt due to the neighboring group effect of its nitrogen atom, both compounds have been largely phased out of industrial settings due to their explosive properties and regulatory restrictions.

The Aminium/Uronium Salts: HATU vs. COMU

has long been considered the gold standard for difficult couplings, offering exceptional reaction rates. However, HATU can cause moderate epimerization in sterically hindered sequences and is prone to causing chain-terminating guanidinylation of the free amine[3].

, a third-generation uronium salt based on the Oxyma scaffold, represents a significant upgrade. Unlike HATU, COMU is a true uronium salt (the positive carbon is bonded to the oxygen of OxymaPure), which explains its high reactivity[4]. Furthermore, the morpholino group in COMU acts as a hydrogen bond acceptor, assisting in the coupling process and reducing the need for excess base, thereby suppressing base-catalyzed racemization[1].

The Oxime Revolution: OxymaPure and Oxyma-B

(ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the premier additive for DIC-mediated couplings. Its high acidity (low pKa) makes it an excellent leaving group, accelerating amide bond formation faster than the oxazolone can form[2].

More recently, (derived from 1,3-dimethylbarbituric acid) has demonstrated even more profound racemization suppression. The unique orientation of the carbonyl moiety in Oxyma-B plays an assisted basic catalytic role, enhancing the nucleophilicity of the incoming amine and bypassing the oxazolone pathway entirely[5].

Comparative Experimental Data

To objectively evaluate these reagents, we analyze the epimerization rates during the synthesis of highly prone model peptides. The coupling of Z-Phg-OH (Carbobenzoxy-phenylglycine) to H-Pro-NH2 is a standard stress test, as the phenylglycine residue is notoriously susceptible to rapid racemization.

Table 1: Comparative Racemization Levels in the Synthesis of Z-Phg-Pro-NH2

Coupling SystemReagent ClassAdditiveBase Used% DL Epimer (Racemization)
DIC / HOBt CarbodiimideBenzotriazoleNone4.5%
DIC / HOAt CarbodiimideBenzotriazoleNone1.2%
HATU AminiumBuilt-in (HOAt)DIEA (2 eq)1.8%
COMU UroniumBuilt-in (Oxyma)DIEA (1 eq)0.9%
DIC / OxymaPure CarbodiimideOximeNone1.0%
DIC / Oxyma-B CarbodiimideBarbituric OximeNone0.4%

Data synthesized from comparative studies on oxime-based racemization suppressors in solid-phase peptide synthesis[5],[2]. Lower % DL indicates superior preservation of chiral integrity.

Standardized Experimental Protocol: Racemization Assay

To ensure trustworthiness and reproducibility in your own laboratory, utilize the following self-validating protocol to quantify racemization for any given coupling reagent. This system uses a standard Fmoc-strategy and chiral Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

G S1 1. Pre-activation Fmoc-AA + Reagent + Additive S2 2. Coupling Add to Resin + Base (DIEA) S1->S2 S3 3. Cleavage TFA/TIS/H2O (95:2.5:2.5) S2->S3 S4 4. Analysis Chiral RP-HPLC / GC-MS S3->S4

Standardized workflow for empirical determination of epimerization rates.

Step-by-Step Methodology:
  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 20 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Pre-activation (The Critical Step):

    • For Carbodiimide/Additive systems: Dissolve 3.0 equivalents (0.3 mmol) of the Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH) and 3.0 equivalents of the additive (e.g., Oxyma-B) in 1.0 mL of DMF. Add 3.0 equivalents of DIC. Allow pre-activation for exactly 3 minutes at room temperature[5].

    • For Uronium salts (COMU/HATU): Dissolve 3.0 eq of Fmoc-amino acid and 3.0 eq of COMU in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIEA).

  • Coupling: Transfer the pre-activated solution to the resin. Allow the coupling reaction to proceed for 1 hour at room temperature under gentle agitation.

  • Washing & Deprotection: Drain the reactor and wash the resin with DMF (5 × 1 min). Remove the N-terminal Fmoc group (20% piperidine/DMF) to prevent steric interference during chromatographic analysis.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature[5]. Filter the solution and precipitate the peptide in cold diethyl ether.

  • Chromatographic Analysis: Dissolve the crude peptide pellet in H₂O/Acetonitrile (1:1). Analyze via Chiral RP-HPLC using a suitable chiral stationary phase (e.g., Phenomenex Chirex or Daicel Chiralpak). Integrate the peaks corresponding to the L-L and D-L diastereomers to calculate the exact percentage of racemization.

Strategic Recommendations for the Bench Scientist

  • Routine Automated SPPS: The combination of DIC and OxymaPure is currently the most robust, cost-effective, and safe method for standard sequence elongation[6]. It provides excellent yields while keeping racemization well below 1%.

  • Highly Hindered or Epimerization-Prone Residues (His, Cys, Ser, Phg): Switch to DIC and Oxyma-B . The unique structural orientation of Oxyma-B provides unparalleled basic catalytic assistance, suppressing the oxazolone intermediate more effectively than any other additive on the market[5].

  • Microwave-Assisted Synthesis & Solution Phase: COMU is the reagent of choice. It offers the rapid kinetics of HATU without the risk of guanidinylation, and its visual color change (from blue to yellowish-green) serves as a convenient built-in reaction monitor[4],[5].

By moving away from legacy benzotriazoles and embracing modern oxime-based chemistries, researchers can significantly improve the yield, safety, and chiral purity of their peptide therapeutics.

References

  • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." ACS Publications. Available at:[Link][4]

  • Albericio, F., et al. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega. Available at: [Link][2]

  • RSC Publishing. "Advances in solid-phase peptide synthesis in aqueous media (ASPPS)." Green Chemistry. Available at:[Link][3]

  • Global Research Online. "APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE." Review Article. Available at: [Link][1]

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